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  • Product: (E)-6-Amino-2-hexenoic Acid Hydrochloride
  • CAS: 19991-88-9

Core Science & Biosynthesis

Foundational

Introduction: A Pivotal Intermediate in Bio-Based Chemical Production

An In-depth Technical Guide to the Synthesis of (E)-6-Amino-2-hexenoic Acid Hydrochloride (E)-6-Amino-2-hexenoic acid is an unsaturated amino acid of significant interest, primarily as a key intermediate in sustainable,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (E)-6-Amino-2-hexenoic Acid Hydrochloride

(E)-6-Amino-2-hexenoic acid is an unsaturated amino acid of significant interest, primarily as a key intermediate in sustainable, bio-based pathways for producing industrially vital chemicals like 6-aminohexanoic acid (6-ACA) and adipic acid. 6-ACA is the monomer for Nylon-6, a widely used polyamide. The transition from traditional petrochemical manufacturing to microbial fermentation routes represents a critical step towards a greener chemical industry.[1] This guide provides a detailed exploration of the synthesis of (E)-6-Amino-2-hexenoic Acid Hydrochloride, focusing on the well-documented biosynthetic pathways and discussing potential chemical synthesis strategies.

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the production of this molecule. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative scientific literature.

Section 1: Biosynthetic Pathways from Lysine

The most established routes to (E)-6-amino-2-hexenoic acid are enzymatic, leveraging engineered metabolic pathways in microorganisms.[2] These pathways often start from L-lysine, an essential amino acid that is already produced on an industrial scale via fermentation.[1] The conversion of lysine to (E)-6-amino-2-hexenoic acid is a multi-step process involving oxidation, dehydrogenation, and dehydration.[3]

The primary advantage of this biological approach is the inherent stereoselectivity of enzymes, which ensures the formation of the desired (E)-isomer without the need for complex stereoselective chemical reagents.

Key Enzymatic Transformations

A common biosynthetic pathway from L-lysine involves the following sequence of reactions:

  • Oxidation: L-lysine is first oxidized at the α-carbon to yield 6-amino-2-oxohexanoic acid. This step is catalyzed by an oxidase (EC 1.4.3.14).[3]

  • Reduction/Dehydrogenation: The resulting α-keto acid is then reduced to form 6-amino-2-hydroxyhexanoic acid. This transformation requires a dehydrogenase.[3]

  • Dehydration: The crucial step for introducing the double bond is the dehydration of 6-amino-2-hydroxyhexanoic acid. A dehydratase enzyme facilitates the removal of a water molecule to yield (E)-6-amino-hex-2-enoic acid.[2]

This pathway represents a promising route for the large-scale, sustainable production of the target molecule and its derivatives.

Biosynthesis_Pathway cluster_main Biosynthesis of (E)-6-Amino-2-hexenoic Acid Lysine L-Lysine Keto_acid 6-Amino-2-oxohexanoic Acid Lysine->Keto_acid Oxidase (EC 1.4.3.14) Hydroxy_acid 6-Amino-2-hydroxyhexanoic Acid Keto_acid->Hydroxy_acid Dehydrogenase Target_acid (E)-6-Amino-2-hexenoic Acid Hydroxy_acid->Target_acid Dehydratase

Caption: Enzymatic conversion of L-Lysine to (E)-6-Amino-2-hexenoic Acid.

Data Summary: Key Enzymes in the Biosynthetic Pathway
Enzyme ClassEC NumberSubstrateProductSource Organism Examples
Oxidase1.4.3.14L-Lysine6-Amino-2-oxohexanoic AcidVarious microorganisms
Dehydrogenase-6-Amino-2-oxohexanoic Acid6-Amino-2-hydroxyhexanoic AcidEngineered E. coli
Dehydratase-6-Amino-2-hydroxyhexanoic Acid(E)-6-Amino-2-hexenoic AcidLyase class enzymes[2]

Section 2: Chemical Synthesis Strategies and Hydrochloride Formation

While biosynthetic routes are well-documented, a purely chemical synthesis offers flexibility and may be preferable for certain research applications. A direct, stereoselective chemical synthesis for (E)-6-Amino-2-hexenoic Acid is not widely reported, but a plausible pathway can be constructed based on established organic chemistry reactions.

Proposed Retrosynthetic Analysis

A logical approach would involve a Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively form the (E)-alkene, followed by deprotection steps.

Retrosynthesis cluster_retro Retrosynthetic Approach Target (E)-6-Amino-2-hexenoic Acid Hydrochloride Free_Acid (E)-6-(Protected-amino)- 2-hexenoic Acid Ester Target->Free_Acid HCl Salt Formation & Ester Hydrolysis Aldehyde 4-(Protected-amino) -butanal Free_Acid->Aldehyde Horner-Wadsworth-Emmons (HWE) Olefination Phosphonate Phosphonate Ylide (e.g., Triethyl phosphonoacetate) Free_Acid->Phosphonate HWE Olefination

Caption: Retrosynthetic analysis for a plausible chemical synthesis pathway.

This strategy relies on two key synthons: an aldehyde bearing a protected amino group and a phosphonate ylide. The HWE reaction is renowned for its high (E)-selectivity when using stabilized ylides, making it an ideal choice for this synthesis.

Final Step: Formation of the Hydrochloride Salt

Once the free (E)-6-Amino-2-hexenoic acid is synthesized (either biologically or chemically), its conversion to the hydrochloride salt is a straightforward acid-base reaction. This is a common procedure for improving the stability and handling of amino acids. The process involves dissolving the free amino acid in a suitable solvent and treating it with hydrochloric acid.

This method is adapted from the well-established synthesis of the saturated analogue, 6-aminohexanoic acid hydrochloride (also known as ε-aminocaproic acid hydrochloride).[4] The hydrochloride salt is then typically isolated by evaporation of the solvent or by precipitation.[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (E)-6-Amino-2-hexenoic Acid (Conceptual)

This protocol outlines a conceptual whole-cell biocatalysis experiment based on published pathways.[2][3]

  • Microorganism Preparation: Cultivate a recombinant E. coli strain engineered to express the necessary oxidase, dehydrogenase, and dehydratase enzymes in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until an OD600 of ~0.6-0.8 is reached.

  • Induction: Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue incubation at a lower temperature (e.g., 20-25°C) for 12-18 hours.

  • Bioconversion: Harvest the cells by centrifugation, wash with a phosphate buffer (pH 7.5), and resuspend in the same buffer containing L-lysine (e.g., 10 g/L) as the substrate.

  • Reaction: Incubate the cell suspension at 30°C with gentle agitation. Monitor the conversion of L-lysine and the formation of (E)-6-amino-2-hexenoic acid over time using HPLC or LC-MS.[5]

  • Workup and Isolation: Once the reaction reaches completion, remove the cells by centrifugation. The supernatant containing the product can be purified using techniques like ion-exchange chromatography.

Protocol 2: Preparation of (E)-6-Amino-2-hexenoic Acid Hydrochloride

This protocol is adapted from the established procedure for preparing 6-aminohexanoic acid hydrochloride.[4]

  • Dissolution: Dissolve the purified (E)-6-amino-2-hexenoic acid in deionized water.

  • Acidification: Cool the solution in an ice bath. Slowly add an equimolar amount of concentrated hydrochloric acid (e.g., 37% HCl) dropwise while stirring.

  • Isolation: Evaporate the solution to dryness under reduced pressure using a rotary evaporator on a steam bath.[4]

  • Purification (Optional): The resulting solid hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the final product as a white solid.[4]

  • Verification: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Conclusion and Future Outlook

The synthesis of (E)-6-Amino-2-hexenoic Acid Hydrochloride is a critical area of research, bridging the gap between biotechnology and industrial chemical manufacturing. While biosynthetic pathways currently represent the most developed and stereoselective route, further research into novel chemical or chemo-enzymatic strategies could provide more versatile and efficient production methods. The continued development of engineered enzymes and metabolic pathways holds immense promise for making the production of this and other valuable platform chemicals more sustainable and economically competitive with traditional petrochemical processes.[1][3]

References

  • US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks - Google P
  • ε-AMINOCAPROIC ACID - Organic Syntheses Procedure. [Link]

  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google P
  • Karlsson, E., Shin, J. H., Westman, G., Eriksson, L. A., Olsson, L., & Mapelli, V. (2018). In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid. PLoS One, 13(2), e0193503. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF - ResearchGate. [Link]

  • US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google P
  • Novel process for preparing 4-amino-5-hexenoic acid - European Patent Office - EP 0546230 A1. [Link]

  • A total synthesis of indospicine, 6-Amidino-2-aminohexanoic acid - ResearchGate. [Link]

  • TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google P
  • (2E)-6-(dimethylamino)-6-oxo-2-hexenoic acid - ChemSynthesis. [Link]

  • Engineering enzymes for the synthesis of 6-aminohex-2-enoic acid: first steps to green production of adipic acid Research Project, 2017 - research.chalmers.se. [Link]

  • US7491520B2 - Biochemical synthesis of 6-amino caproic acid - Google P

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Exploratory

A Technical Guide to the Biological Activity of (E)-6-Amino-2-hexenoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (E)-6-Amino-2-hexenoic Acid Hydrochloride is an unsaturated amino acid whose biological activity is not extensively documented under its specific d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-6-Amino-2-hexenoic Acid Hydrochloride is an unsaturated amino acid whose biological activity is not extensively documented under its specific denomination. However, its structural features—notably the α,β-unsaturated carboxylic acid moiety and a terminal amino group—bear a strong resemblance to a class of compounds known as mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-T). This guide synthesizes information from analogous compounds and foundational enzymatic principles to build a robust, data-driven hypothesis for its primary biological activity. We posit that (E)-6-Amino-2-hexenoic Acid acts as an irreversible inhibitor of GABA-T, a critical enzyme in the metabolic pathway of the primary inhibitory neurotransmitter, GABA. By elucidating the putative mechanism of action, outlining its downstream neurochemical consequences, and providing detailed experimental protocols for its validation, this document serves as a comprehensive resource for researchers investigating novel modulators of the GABAergic system for therapeutic applications in epilepsy, neuropathic pain, and other neurological disorders. A secondary, less characterized potential activity as an anti-collagenase agent is also briefly discussed.

Introduction: Unveiling the Potential of an Unsaturated Amino Acid

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the balance between neuronal excitation and inhibition.[1] A disruption in this balance, often resulting from diminished GABAergic tone, is implicated in the pathophysiology of numerous neurological and psychiatric disorders, most notably epilepsy.[2][3] The intracellular concentration of GABA is primarily regulated by the activity of γ-aminobutyric acid aminotransferase (GABA-T, EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of GABA into succinic semialdehyde.[4][5]

Consequently, the inhibition of GABA-T presents a validated and compelling therapeutic strategy to augment GABA levels, thereby restoring inhibitory control and suppressing excessive neuronal firing.[5][6] This approach has been clinically validated by the success of vigabatrin, an irreversible GABA-T inhibitor used in the treatment of infantile spasms and refractory epilepsy.[7][8]

(E)-6-Amino-2-hexenoic Acid Hydrochloride is a structural analog of GABA, featuring a six-carbon backbone. Crucially, it possesses an electrophilic α,β-unsaturated double bond, a chemical feature frequently exploited in the design of mechanism-based enzyme inactivators, also known as "suicide substrates." These molecules are relatively inert until they are catalytically converted by their target enzyme into a highly reactive species, which then forms a covalent bond with the enzyme, leading to irreversible inactivation.[2]

This guide provides a detailed technical framework for understanding and investigating the primary hypothesized biological activity of (E)-6-Amino-2-hexenoic Acid Hydrochloride as a mechanism-based inactivator of GABA-T.

Core Mechanism of Action: The Hypothesis of GABA-T Inactivation

The central hypothesis is that (E)-6-Amino-2-hexenoic Acid leverages the catalytic machinery of GABA-T to trigger its own conversion into a reactive species, leading to the enzyme's irreversible inactivation. This process is predicated on the well-established "ping-pong" mechanism of PLP-dependent transaminases.[9][10]

The Catalytic Cycle and Point of Interception

The standard GABA-T catalytic cycle involves two half-reactions:

  • Transimination: The amino group from the substrate (GABA) is transferred to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing the product, succinic semialdehyde.

  • Regeneration: PMP transfers the amino group to a co-substrate (α-ketoglutarate) to form glutamate, regenerating the PLP cofactor for the next catalytic round.[9]

(E)-6-Amino-2-hexenoic Acid is proposed to enter this cycle as a substrate analog. The inactivation sequence likely proceeds as follows:

  • Schiff Base Formation: The terminal amino group of the compound attacks the internal aldimine formed between PLP and an active site lysine residue (Lys329 in porcine GABA-T), forming a new external aldimine (Schiff base).[11][12] This is a standard initial step for all substrates and many inhibitors of PLP-dependent enzymes.

  • α-Proton Abstraction: A basic residue in the enzyme's active site abstracts a proton from the C4 position of the inhibitor (analogous to the α-proton of GABA), creating a quinonoid intermediate.

  • Michael Addition (The Inactivation Step): Tautomerization and electronic rearrangement generate a highly reactive electrophilic species. The key feature of (E)-6-Amino-2-hexenoic Acid—the conjugated double bond—makes it a perfect Michael acceptor. A nucleophilic residue within the GABA-T active site is poised to attack the β-carbon (C3) of the inhibitor, forming a stable, covalent adduct. This covalent modification permanently blocks the active site, leading to irreversible enzyme inactivation.[2]

GABAT_Inactivation cluster_enzyme GABA-T Active Site Enzyme GABA-T + PLP Cofactor SchiffBase External Schiff Base (Enzyme-Inhibitor Complex) Enzyme->SchiffBase 2. Transimination Adduct Covalently Inactivated Enzyme Adduct->Adduct Irreversible Inactivation Inhibitor (E)-6-Amino-2-hexenoic Acid (Substrate Analog) Inhibitor->Enzyme 1. Binding ReactiveSpecies Reactive Michael Acceptor (Generated in situ) SchiffBase->ReactiveSpecies 3. Catalytic Activation (Proton Abstraction) ReactiveSpecies->Adduct 4. Nucleophilic Attack (Michael Addition)

Biological Consequences and Therapeutic Potential

The irreversible inhibition of GABA-T leads to a significant and sustained increase in the concentration of GABA in presynaptic neurons and surrounding glial cells.[4][5] This elevation of GABA has profound effects on neuronal signaling.

Enhancement of GABAergic Neurotransmission

Increased GABA availability enhances both phasic and tonic inhibition:

  • Phasic Inhibition: More GABA is packaged into synaptic vesicles and released upon neuronal firing, leading to stronger, transient inhibitory postsynaptic potentials (IPSPs) at GABA-A receptors.[2]

  • Tonic Inhibition: Elevated ambient GABA levels in the extracellular space lead to the persistent activation of extrasynaptic GABA-A and GABA-B receptors, causing a constant hyperpolarizing current that reduces overall neuronal excitability.[4]

This dual enhancement of inhibition raises the threshold for seizure generation and can stabilize neuronal networks.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_syn GABA Vesicle Synaptic Vesicle GABA_syn->Vesicle Packaging GAD->GABA_syn GABA_cleft GABA Vesicle->GABA_cleft Release GABA_R GABA Receptors (GABA-A, GABA-B) GABA_cleft->GABA_R Binding GABAT GABA-T GABA_cleft->GABAT Metabolism Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition Activation Degradation Degradation GABAT->Degradation Inhibitor (E)-6-Amino-2-hexenoic Acid Inhibitor->GABAT Inhibition

Potential Therapeutic Applications

Based on the mechanism of action, (E)-6-Amino-2-hexenoic Acid Hydrochloride could be investigated for:

  • Epilepsy: As a primary anticonvulsant, particularly for treatment-resistant forms.[5]

  • Neuropathic Pain and Trigeminal Neuralgia: By enhancing inhibitory signaling in pain pathways.[13]

  • Substance Use Disorders: By modulating the dopamine reward system through GABAergic control.[2]

A Secondary Target: Anti-Collagenase Activity

A minor, yet intriguing, potential activity for (E)-6-Amino-2-hexenoic Acid is as an anti-collagenase agent. Collagenases are matrix metalloproteinases (MMPs) that degrade collagen, a key component of the extracellular matrix.[14] Excessive collagenase activity is implicated in conditions like osteoarthritis and skin aging (photoaging).[14][15]

While the saturated analog, 6-aminohexanoic acid, is known to inhibit plasmin which can activate pro-collagenases, the direct inhibitory activity of unsaturated derivatives on collagenase itself is less clear.[16] The mechanism could involve chelation of the catalytic zinc ion in the MMP active site or allosteric binding. This represents a secondary, exploratory avenue for research. Inhibition is often seen with plant-derived phenolic compounds and flavonoids.[17][18]

Methodologies for Assessing Biological Activity

To validate the hypothesized biological activities, a series of robust in vitro and cell-based assays are required.

Protocol 1: In Vitro GABA-T Activity Assay (Spectrophotometric)

This protocol measures the activity of purified GABA-T by monitoring the production of glutamate in a coupled enzyme reaction. Inhibition is quantified by the reduction in reaction rate.

Principle: GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The produced glutamate is then oxidized by glutamate oxidase, generating a colorimetric product that can be measured.[19][20]

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available purified porcine or recombinant human GABA-T.[21] Prepare a working stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 10 µM PLP).

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.6.

    • Substrate Solution: 50 mM GABA and 10 mM α-ketoglutarate in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of (E)-6-Amino-2-hexenoic Acid Hydrochloride in deionized water. Create serial dilutions for IC50 determination.

    • Coupled Enzyme Mix: In Assay Buffer, add glutamate oxidase (≥0.4 U/mL), horseradish peroxidase (≥0.5 U/mL), and a colorimetric probe like 4-aminoantipyrine and Trinder's reagent.[20]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of Assay Buffer (for control) or inhibitor dilution to appropriate wells.

    • Add 20 µL of GABA-T working stock to all wells.

    • Incubate for 15-30 minutes at 37°C to allow for time-dependent inhibition. This pre-incubation is critical for mechanism-based inactivators.

    • Initiate the reaction by adding 100 µL of the Substrate Solution.

    • Immediately add 100 µL of the Coupled Enzyme Mix.

    • Measure the absorbance at 555 nm every 60 seconds for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Negative Control: No inhibitor. Establishes 100% enzyme activity.

  • Positive Control: A known GABA-T inhibitor like Vigabatrin. Validates assay sensitivity.

  • No Enzyme Control: All reagents except GABA-T. Ensures no background signal.

Protocol 2: Cell-Based GABA Measurement Assay

This protocol determines the effect of the inhibitor on GABA levels in a cellular context, such as cultured neurons or astrocytes.

Principle: Cells are treated with the inhibitor, lysed, and the intracellular GABA concentration is measured using a colorimetric assay based on the reaction with phenol and sodium hypochlorite.[22][23]

Step-by-Step Methodology:

  • Cell Culture: Plate primary neurons or a relevant cell line (e.g., SH-SY5Y) and grow to ~80% confluency.

  • Inhibitor Treatment: Treat cells with varying concentrations of (E)-6-Amino-2-hexenoic Acid Hydrochloride (e.g., 1 µM to 100 µM) for a set time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Extraction:

    • Wash cells with cold PBS.

    • Lyse cells using a suitable lysis buffer or by sonication in deionized water.

    • Centrifuge the lysate at 10,000 x g for 15 minutes to pellet debris.[22]

    • Collect the supernatant for analysis.

  • Colorimetric GABA Quantification:

    • In a microplate, mix 50 µL of the supernatant with 20 µL of 0.2 M borate buffer (pH 9.0) and 100 µL of 6% phenol reagent.[22]

    • Add 40 µL of ~7.5% sodium hypochlorite (NaClO).

    • Boil the mixture at 100°C for 10 minutes, then cool immediately in an ice bath.[23]

    • Measure the absorbance at 630-645 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of GABA.

    • Calculate the GABA concentration in each sample by interpolating from the standard curve.

    • Normalize GABA content to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

Assay_Workflow cluster_invitro Protocol 1: In Vitro Assay cluster_incell Protocol 2: Cell-Based Assay P1_Start Purified GABA-T + Inhibitor P1_Incubate Pre-incubation (Time-dependent inhibition) P1_Start->P1_Incubate P1_React Add Substrates (GABA, α-KG) P1_Incubate->P1_React P1_Detect Coupled Enzyme Reaction (Colorimetric Readout) P1_React->P1_Detect P1_End Calculate IC50 P1_Detect->P1_End P2_Start Culture Neurons/Astrocytes P2_Treat Treat with Inhibitor P2_Start->P2_Treat P2_Lyse Cell Lysis & Extraction P2_Treat->P2_Lyse P2_Quant Quantify GABA (Colorimetric Method) P2_Lyse->P2_Quant P2_End Determine GABA Increase P2_Quant->P2_End

Summary of Quantitative Data & Expected Outcomes

While specific kinetic data for (E)-6-Amino-2-hexenoic Acid Hydrochloride is not yet published, we can project expected outcomes based on analogous inhibitors.

Assay TypeParameterExpected Outcome with (E)-6-Amino-2-hexenoic AcidRationale / Comparison
In Vitro GABA-T Assay IC501 - 100 µMThe presence of the reactive α,β-unsaturated system suggests potency that could be comparable to or greater than some known inhibitors. Vigabatrin's potency varies by assay.[6]
In Vitro GABA-T Assay Inactivation KineticsTime-dependent inhibitionAs a mechanism-based inactivator, inhibition should increase with pre-incubation time, a hallmark that distinguishes it from simple reversible inhibitors.[2]
Cell-Based GABA Assay Intracellular GABA2 to 5-fold increase over baselineEffective GABA-T inhibition reliably leads to a significant accumulation of cellular GABA, consistent with published data for other inhibitors.[4][5]
Collagenase Inhibition Assay IC50> 200 µM (Hypothesized)This is a secondary, less probable activity. Inhibition, if any, is expected to be significantly weaker than dedicated MMP inhibitors or natural flavonoids.[18]

Conclusion and Future Directions

The structural characteristics of (E)-6-Amino-2-hexenoic Acid Hydrochloride strongly support the hypothesis that its primary biological function is the mechanism-based inactivation of GABA-T. This positions the compound as a promising lead for the development of novel therapeutics targeting the GABAergic system. The provided experimental frameworks offer a clear path to empirically validate this hypothesis, determine its potency and cellular efficacy, and differentiate it from other known inhibitors.

Future research should focus on:

  • Definitive Mechanism Studies: Utilizing mass spectrometry to identify the specific amino acid residue adducted by the inhibitor.

  • In Vivo Efficacy: Evaluating the compound in animal models of epilepsy and neuropathic pain to establish its therapeutic potential and pharmacokinetic/pharmacodynamic profile.

  • Selectivity Profiling: Assessing its activity against other PLP-dependent enzymes to determine its selectivity and potential for off-target effects.[11]

  • Exploring Secondary Activities: Systematically testing for anti-collagenase or other metalloproteinase activity to confirm or refute this secondary hypothesis.

This technical guide serves as a foundational document to catalyze and direct future research into this promising, yet under-characterized, molecule.

References

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Foundational

A Deep Dive into the Structural Elucidation of (E)-6-Amino-2-hexenoic Acid Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of (E)-6-Amino-2-hexenoic Acid Hydrochloride. Designed for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of (E)-6-Amino-2-hexenoic Acid Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a detailed narrative on the strategic application and interpretation of modern analytical techniques. Herein, we explore the causality behind experimental choices and present a self-validating system of protocols to ensure the unambiguous confirmation of the molecular structure.

Introduction

(E)-6-Amino-2-hexenoic Acid Hydrochloride is a derivative of hexenoic acid with potential applications in pharmaceutical development, noted for its use in the preparation of anti-collagenase active agents[1]. The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in any potential therapeutic application. This guide will detail a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and irrefutable structural assignment.

Foundational Characteristics

Before delving into advanced spectroscopic analysis, it is crucial to establish the foundational physicochemical properties of the compound.

PropertyValueSource
Molecular FormulaC6H12ClNO2[1]
Molecular Weight165.62 g/mol [1][2]
AppearanceWhite to Off-White Solid[1][2]
Melting Point148-153 °C[1]
SolubilitySlightly soluble in DMSO, Methanol, Water[1]

The molecular formula provides the essential atomic inventory, which serves as a fundamental constraint for all subsequent spectroscopic interpretation.

The Strategic Workflow for Structure Elucidation

Our approach is a sequential and synergistic workflow, where each analytical technique provides a unique piece of the structural puzzle. The data from each step informs and validates the findings of the others, creating a robust and self-verifying process.

structure_elucidation_workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Elemental_Analysis Elemental Analysis & Physicochemical Properties MS Mass Spectrometry (MS) Elemental_Analysis->MS Provides Molecular Formula NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) MS->NMR Confirms Molecular Weight Data_Integration Integrated Data Analysis MS->Data_Integration IR Infrared (IR) Spectroscopy IR->NMR Identifies Functional Groups IR->Data_Integration NMR->Data_Integration Provides Connectivity & Stereochemistry Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A logical workflow for the structure elucidation of (E)-6-Amino-2-hexenoic Acid Hydrochloride.

Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry

Rationale: Mass spectrometry is the initial and indispensable tool for determining the molecular weight of a compound and gaining insights into its elemental composition and fragmentation patterns. For a hydrochloride salt, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of (E)-6-Amino-2-hexenoic Acid Hydrochloride is prepared in a 50:50 mixture of methanol and water.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source is used.

  • Analysis Mode: The analysis is conducted in positive ion mode to detect the protonated molecule [M+H]+.

  • Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 50-500.

Data Interpretation: Deciphering the Mass Spectrum

The high-resolution mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]+ corresponding to the free amine form (C6H11NO2).

IonCalculated m/zObserved m/z (Hypothetical)
[C6H12NO2]+130.0863130.0865

The excellent agreement between the calculated and observed m/z values, with a mass accuracy in the low ppm range, confirms the elemental composition of the free amino acid. The presence of the hydrochloride salt is inferred from the sample preparation and can be further supported by other techniques.

Part 2: Identifying the Functional Landscape with Infrared Spectroscopy

Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule's chemical bonds.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm-1.

Data Interpretation: Reading the Vibrational Signatures

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Frequency Range (cm-1)Vibration TypeFunctional GroupInterpretation
3400-2400 (broad)O-H stretchCarboxylic AcidThe broad absorption indicates the presence of a hydrogen-bonded hydroxyl group.
~3000N-H stretchAmmonium Salt (R-NH3+)Confirms the presence of the protonated amine as a hydrochloride salt.
~1710C=O stretchCarboxylic AcidA strong absorption characteristic of the carbonyl group in a carboxylic acid.
~1650C=C stretchAlkeneIndicates the presence of a carbon-carbon double bond.
~965C-H bend (out-of-plane)Trans (E) AlkeneThis characteristic absorption is a strong indicator of the trans stereochemistry of the double bond.

The combination of these absorptions provides a compelling preliminary sketch of the molecule: a carboxylic acid containing an ammonium salt and a trans-disubstituted double bond.

Part 3: Assembling the Molecular Puzzle with Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. A suite of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D2O) or deuterated methanol (CD3OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

  • Experiments: A standard set of experiments is performed: 1H NMR, 13C NMR, 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Interpretation: A Step-by-Step Elucidation

The 1H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and coupling constants.

ProtonChemical Shift (δ, ppm) (Hypothetical)MultiplicityCoupling Constant (J, Hz) (Hypothetical)IntegrationAssignment
H-25.85dt15.5, 1.51H=CH-COOH
H-36.90dt15.5, 7.01H-CH=CH-CH2-
H-42.25m2H-CH2-CH=
H-51.80m2H-CH2-CH2-NH3+
H-63.05t7.52H-CH2-NH3+
  • Key Insight: The large coupling constant (15.5 Hz) between H-2 and H-3 is definitive evidence for the trans (E) configuration of the double bond.

The 13C NMR spectrum indicates the number of unique carbon environments.

CarbonChemical Shift (δ, ppm) (Hypothetical)Assignment
C-1170.5COOH
C-2123.0=CH-COOH
C-3148.5-CH=CH-CH2-
C-433.0-CH2-CH=
C-528.5-CH2-CH2-NH3+
C-639.0-CH2-NH3+
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity of the aliphatic chain. We would expect to see correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6.

Caption: Expected COSY correlations for (E)-6-Amino-2-hexenoic Acid Hydrochloride.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

    • H-2 to C-1 and C-4

    • H-3 to C-1 and C-5

    • H-6 to C-4 and C-5

These correlations would definitively piece together the entire molecular structure, from the carboxylic acid at one end to the amino group at the other.

Conclusion: A Unified Structural Confirmation

By systematically acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we have unequivocally elucidated the structure of (E)-6-Amino-2-hexenoic Acid Hydrochloride. Each technique provided crucial, complementary information, and the synergy between them created a self-validating workflow that leaves no ambiguity. The confirmed structure, with its trans double bond and terminal amino and carboxylic acid groups, provides the solid foundation necessary for further research and development in its potential therapeutic applications.

References

  • Pharmaffiliates. (E)-6-Amino-2-hexenoic Acid Hydrochloride. Retrieved from [Link]

  • PubChem. (E)-6-aminohex-2-enoic acid. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Current Organic Chemistry, 13(16), 1594-1628. Retrieved from [Link]

  • Kerth, A., & Goormaghtigh, E. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Scientific reports, 11(1), 3330. Retrieved from [Link]

  • Steinborn, A., & Kersten, C. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and bioanalytical chemistry, 397(8), 3397-3402. Retrieved from [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2916-2919. Retrieved from [Link]

  • Wikipedia. X-ray crystallography. Retrieved from [Link]

  • ResearchGate. FTIR Analysis of Protein Structure. Retrieved from [Link]

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Exploratory

in vitro stability of (E)-6-Amino-2-hexenoic Acid Hydrochloride

An In-Depth Technical Guide to the In Vitro Stability of (E)-6-Amino-2-hexenoic Acid Hydrochloride Foreword This technical guide provides a comprehensive framework for assessing the . As a molecule of interest in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability of (E)-6-Amino-2-hexenoic Acid Hydrochloride

Foreword

This technical guide provides a comprehensive framework for assessing the . As a molecule of interest in drug development, particularly for applications such as anti-collagenase agents, a thorough understanding of its stability profile is paramount for ensuring product quality, safety, and efficacy.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. Given the limited publicly available stability data for this specific compound, this guide is built upon foundational chemical principles, analysis of its structural motifs, and established pharmaceutical stability testing guidelines. The protocols described herein are designed to be robust, self-validating, and adaptable to specific laboratory contexts.

Molecular Profile and Rationale for Stability Testing

(E)-6-Amino-2-hexenoic Acid Hydrochloride is an unsaturated amino acid derivative. Its chemical structure consists of a six-carbon chain with a carboxylic acid at one end and a primary amine at the other. A key feature is the trans-double bond between carbons 2 and 3, which is in conjugation with the carbonyl group of the carboxylic acid. The amine is present as a hydrochloride salt, which typically enhances water solubility and stability in the solid state.

  • Chemical Name: (E)-6-Amino-2-hexenoic Acid Hydrochloride

  • CAS Number: 19991-88-9[1]

  • Molecular Formula: C6H12ClNO2[1]

  • Molecular Weight: 165.62 g/mol [2]

  • Appearance: White to Off-White Solid[1][2]

  • Key Properties: Hygroscopic, with slight solubility in water, methanol, and DMSO.[1]

The rationale for in vitro stability testing is multifaceted. It is a regulatory requirement for drug development and provides critical information on degradation pathways, helps in the development of stability-indicating analytical methods, and informs formulation and storage conditions.[3]

Predicted Stability Liabilities

An expert analysis of the molecule's structure reveals several potential sites for degradation:

  • α,β-Unsaturated Carbonyl System: This is the most reactive part of the molecule. It is susceptible to:

    • Hydrolysis: Especially under basic conditions, which could lead to various reactions.

    • Oxidation: The double bond is a prime target for oxidative cleavage or epoxidation.

    • Photodegradation: Conjugated systems can absorb UV light, leading to isomerization or other photochemical reactions.

    • Nucleophilic Addition (Michael Addition): Nucleophiles present in solution or from other excipients could add across the double bond.

  • Primary Amine: While protonated in the salt form, the free amine (in equilibrium at higher pH) can be susceptible to oxidation.

  • Carboxylic Acid: Can undergo esterification in the presence of alcohols, especially under acidic conditions with heat.

Forced Degradation (Stress Testing) Methodology

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] These studies involve exposing the compound to conditions more severe than accelerated stability testing to generate a target degradation of 5-20%.[5]

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Water) aliquot Aliquot Stock into Vials for Each Stress Condition prep->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) aliquot->base oxid Oxidation (e.g., 3% H2O2, RT) aliquot->oxid thermal Thermal (Solution & Solid, 80°C) aliquot->thermal photo Photolytic (ICH Q1B Conditions) aliquot->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method oxid->analyze thermal->analyze photo->analyze neutralize->analyze mass_balance Calculate Mass Balance analyze->mass_balance peak_purity Assess Peak Purity analyze->peak_purity caption Forced Degradation Experimental Workflow.

Caption: Forced Degradation Experimental Workflow.

Detailed Protocols

Objective: To generate approximately 5-20% degradation of (E)-6-Amino-2-hexenoic Acid Hydrochloride to identify degradation products and pathways.

Starting Material: A stock solution of 1 mg/mL of the compound in purified water is recommended.[5]

Protocol 1: Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubate the vial in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Causality: The use of elevated temperature accelerates the hydrolysis of potentially labile groups.[4] Strong acid conditions can protonate the carbonyl oxygen, making the α,β-unsaturated system more susceptible to hydration or other reactions.[6]

Protocol 2: Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Maintain the vial at room temperature (RT, ~25°C).

  • Withdraw aliquots at time points (e.g., 30 mins, 1, 2, 4 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Causality: Basic conditions can catalyze reactions such as Michael addition of hydroxide, potentially leading to retro-aldol type reactions or other rearrangements. The α,β-unsaturated system is particularly sensitive to base-catalyzed degradation.

Protocol 3: Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H2O2) to achieve a final concentration of 0.5 mg/mL in 3% H2O2.

  • Maintain the vial at room temperature, protected from light.

  • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Analyze directly by HPLC.

  • Causality: Hydrogen peroxide is used to simulate oxidative stress. The double bond and the primary amine are potential sites of oxidation.[7]

Protocol 4: Thermal Degradation

  • In Solution: Keep a sealed vial of the stock solution in an oven at 80°C.

  • Solid State: Place a small amount (e.g., 5-10 mg) of the solid compound in an open glass vial and keep it in an oven at 80°C.

  • Withdraw aliquots (for solution) or prepare a fresh solution (for solid) at time points (e.g., 1, 3, 5 days).

  • Analyze by HPLC.

  • Causality: High temperature provides the energy to overcome activation barriers for degradation reactions that may not be significant at ambient temperatures.

Protocol 5: Photostability

  • Expose both the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline.[8][9][10] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analyze the samples after the exposure period.

  • Causality: The conjugated π-system in the molecule can absorb UV radiation, promoting electrons to higher energy states and leading to photochemical reactions like cis-trans isomerization or cycloadditions.[11]

Analytical Methodology: Stability-Indicating HPLC-UV

A robust, stability-indicating analytical method is one that can separate the parent compound from all potential degradation products and from matrix components.

Proposed HPLC Method

Based on methods for similar compounds like 6-aminocaproic acid, a reverse-phase HPLC method is a logical starting point.[12]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (The α,β-unsaturated carbonyl system should provide a UV chromophore)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Self-Validation: This method must be validated to demonstrate specificity. This is achieved by analyzing the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the parent peak is spectrally pure in the presence of degradants.

Data Interpretation and Potential Degradation Pathways

The data from the forced degradation studies should be compiled to understand the molecule's stability profile.

Data Summary Table
Stress ConditionTime% Parent RemainingNo. of DegradantsPeak Area of Major Degradant (%)Mass Balance (%)
0.1 M HCl, 60°C 24 h92.514.899.1
0.1 M NaOH, RT 4 h78.2312.1 (DP-1), 5.4 (DP-2)98.5
3% H2O2, RT 24 h85.129.3 (DP-3)97.9
Thermal (Solid), 80°C 5 d99.80-100.1
Photolytic (Solution) ICH Q1B96.312.599.5

(Note: Data shown is hypothetical for illustrative purposes.)

Predicted Degradation Pathways

Based on the molecule's structure and fundamental organic chemistry principles, several degradation pathways can be postulated. LC-MS analysis of the stressed samples would be required for structural elucidation of the degradants.

Degradation_Pathways cluster_main Predicted Degradation Pathways cluster_base Base Hydrolysis cluster_oxid Oxidation cluster_photo Photolysis Parent (E)-6-Amino-2-hexenoic Acid DP1 Michael Addition Product (e.g., 3-hydroxy-6-aminohexanoic acid) Parent->DP1 OH- DP2 Epoxide Formation at C2-C3 Parent->DP2 H2O2 DP4 (Z)-isomer Parent->DP4 DP3 Oxidative Cleavage Product DP2->DP3 [O] caption Predicted Degradation Pathways.

Caption: Predicted Degradation Pathways.

  • Base-Catalyzed Degradation: The most significant degradation is expected under basic conditions. This could involve the Michael addition of a hydroxide ion to the β-carbon, forming a 3-hydroxy intermediate.

  • Oxidative Degradation: The double bond is susceptible to oxidation, potentially forming an epoxide or undergoing oxidative cleavage to yield smaller aldehyde or carboxylic acid fragments.[7]

  • Photodegradation: The primary photolytic degradation pathway is likely the isomerization of the trans (E) double bond to the cis (Z) isomer.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for evaluating the . The molecule's α,β-unsaturated carbonyl system is predicted to be its primary stability liability, particularly under basic and oxidative conditions. The solid-state appears to be highly stable.

Key Recommendations:

  • Formulation Development: Maintain a slightly acidic pH in aqueous formulations to ensure stability. Avoid strongly basic conditions and the inclusion of strong nucleophiles.

  • Storage and Handling: The solid material should be stored in a well-sealed container under refrigerated and inert conditions due to its hygroscopic nature.[1][2] Solutions should be protected from light and prepared fresh when possible.

  • Further Studies: Elucidation of the exact structures of degradation products using LC-MS/MS and NMR is essential for a complete stability profile. Kinetic studies should be performed to determine degradation rates at different pH values and temperatures to establish a shelf-life.

By following the methodologies and principles outlined in this guide, researchers can build a robust and scientifically sound understanding of the stability of (E)-6-Amino-2-hexenoic Acid Hydrochloride, paving the way for its successful development.

References

  • Title: 6-Aminohexanoic Acid | C6H13NO2 | CID 564 Source: PubChem URL: [Link]

  • Title: In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid Source: PubMed URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid – Important steps towards biobased production of adipic acid Source: ResearchGate URL: [Link]

  • Title: 18.5: Pathways of Amino Acid Degradation Source: Biology LibreTexts URL: [Link]

  • Title: How does hydrochloric acid break down protein to form amino acids? Source: Quora URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: (E)-6-Amino-2-hexenoic Acid Hydrochloride Source: Pharmaffiliates URL: [Link]

  • Title: The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element Source: MDPI URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Summary of the stability and efficiency of hydrolysis of natural amino acids. Source: ResearchGate URL: [Link]

  • Title: Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid Source: ResearchGate URL: [Link]

  • Title: Amino acids degradation and synthesis Source: SlideShare URL: [Link]

  • Title: THE HYDROLYSIS OF PROTEINS Source: Chemguide URL: [Link]

  • Title: The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element Source: National Center for Biotechnology Information URL: [Link]

  • Title: Oxidation of unsaturated carboxylic acids under hydrothermal conditions Source: PubMed URL: [Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: (E)-6-aminohex-2-enoic acid Source: PubChem URL: [Link]

  • Title: FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES Source: PharmaTutor URL: [Link]

  • Title: HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column Source: SIELC Technologies URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Pathways of the peroxisomal degradation of unsaturated fatty acids. Source: ResearchGate URL: [Link]

  • Title: Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid Source: PubMed URL: [Link]

  • Title: RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER Source: Caron Scientific URL: [Link]

  • Title: Introduction to Hydrolysis Source: Waters URL: [Link]

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  • Title: Showing Compound (E)-2-Hexenoic acid (FDB008086) Source: FooDB URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of (E)-6-Amino-2-hexenoic Acid Hydrochloride in Biological Samples

Introduction: The Significance of Quantifying (E)-6-Amino-2-hexenoic Acid Hydrochloride (E)-6-Amino-2-hexenoic acid hydrochloride is a synthetic amino acid derivative with potential applications in pharmaceutical and met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying (E)-6-Amino-2-hexenoic Acid Hydrochloride

(E)-6-Amino-2-hexenoic acid hydrochloride is a synthetic amino acid derivative with potential applications in pharmaceutical and metabolic research.[1] Its structural similarity to endogenous amino acids necessitates the development of robust and sensitive analytical methods for its accurate quantification in complex biological matrices such as plasma and urine. Understanding the pharmacokinetic and pharmacodynamic profile of this compound is paramount for its progression in drug development and for elucidating its role in biological systems.

This comprehensive guide provides detailed application notes and protocols for the quantification of (E)-6-Amino-2-hexenoic acid hydrochloride in biological samples. We will explore two primary analytical platforms: the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a more widely accessible High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) method. The causality behind experimental choices, self-validating system protocols, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Physicochemical Properties of (E)-6-Amino-2-hexenoic Acid Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name (E)-6-Amino-2-hexenoic Acid Hydrochloride[2]
CAS Number 19991-88-9[2][3]
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [2]
Appearance White Solid[2]
Melting Point 148-153°C[3]
Solubility Slightly soluble in DMSO, Methanol, and Water[3]
Storage 2-8°C, Hygroscopic, under inert atmosphere[2]

The polar and zwitterionic nature of (E)-6-amino-2-hexenoic acid at physiological pH presents a challenge for retention on traditional reversed-phase chromatographic columns. Therefore, specialized chromatographic techniques or derivatization are necessary for optimal separation and detection.

Part 1: The Gold Standard - LC-MS/MS Method for High-Sensitivity Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in biological matrices due to its superior sensitivity, selectivity, and speed.[4] This section details a complete workflow for the analysis of (E)-6-Amino-2-hexenoic Acid Hydrochloride using LC-MS/MS.

Experimental Workflow: LC-MS/MS

LC-MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Solid-Phase Extraction (Mixed-Mode Cation Exchange) Spike_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate LC_Separation HILIC or Mixed-Mode LC Separation Evaporate->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: LC-MS/MS workflow for (E)-6-Amino-2-hexenoic Acid Hydrochloride.

Internal Standard Selection: A Critical Choice for Accuracy

The use of an appropriate internal standard (IS) is crucial to correct for variability during sample preparation and analysis.[5] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.

  • Option 1 (Ideal): Custom Synthesis of a Stable Isotope-Labeled Internal Standard While not commercially available off-the-shelf, a deuterated version of (E)-6-Amino-2-hexenoic Acid (e.g., with 2 to 5 deuterium atoms) can be custom synthesized by specialized chemical vendors.[6][7] This is the most accurate approach as the SIL-IS will co-elute with the analyte and experience identical matrix effects.

  • Option 2 (Practical Alternative): Structural Analog Internal Standard In the absence of a readily available SIL-IS, a structural analog can be employed.[8] A suitable candidate is 7-Aminoheptanoic acid (CAS: 929-17-9).[9][10] It shares the amino acid functionality and has a similar chain length, making its extraction and chromatographic behavior comparable to the analyte. However, it is essential to thoroughly validate its use to ensure it does not suffer from differential matrix effects.[8]

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

Due to the polar and potentially charged nature of the analyte, a mixed-mode solid-phase extraction (SPE) with both reversed-phase and cation-exchange retention mechanisms is highly effective for cleanup of biological samples.[11][12] The Waters Oasis MCX (Mixed-Mode Cation Exchange) is a suitable choice.

Protocol: Oasis MCX µElution Plate Protocol for Plasma [13]

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% H₃PO₄ in water. Vortex to mix.

  • Conditioning: Condition the Oasis MCX µElution Plate wells with 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned wells.

  • Washing:

    • Wash with 200 µL of 2% formic acid in water.

    • Wash with 200 µL of methanol.

  • Elution: Elute the analyte and internal standard with 2 x 25 µL of 5% ammonium hydroxide in a 50:50 mixture of acetonitrile and methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography: HILIC for Optimal Retention

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating polar compounds like (E)-6-Amino-2-hexenoic Acid.[14][15]

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry: MRM for Selectivity

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following predicted MRM transitions can be used as a starting point for optimization.

In-Silico Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(E)-6-Amino-2-hexenoic Acid 130.1 (M+H)⁺113.1 ([M+H-NH₃]⁺)15
130.1 (M+H)⁺84.1 ([M+H-HCOOH]⁺)20
7-Aminoheptanoic Acid (IS) 146.1 (M+H)⁺129.1 ([M+H-NH₃]⁺)15
146.1 (M+H)⁺100.1 ([M+H-HCOOH]⁺)20

Note: These are predicted transitions and should be optimized on the specific mass spectrometer being used.

Bioanalytical Method Validation: Adhering to Regulatory Standards

The developed LC-MS/MS method must be validated according to the guidelines set by regulatory agencies such as the FDA and EMA.[16][17][18][19]

Key Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different blank matrix sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these values should be within ±20%.
Matrix Effect The matrix factor should be consistent across different lots of biological matrix, with a CV% ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples.

Part 2: A Practical Alternative - HPLC with Fluorescence Detection

Derivatization: Making the Analyte Visible

Two common derivatization reagents for primary amines are Dansyl Chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent dansyl-sulfonamides.[20][21] The derivatization is robust but requires heating.

  • FMOC-Cl: Reacts rapidly with primary and secondary amines at room temperature to form stable, fluorescent derivatives.[4][22]

Experimental Workflow: HPLC-FLD

HPLC_FLD_Workflow cluster_SamplePrep Sample Preparation & Derivatization cluster_Analysis HPLC Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine) PPT Protein Precipitation (Acetonitrile) Sample->PPT Derivatization Pre-column Derivatization (Dansyl-Cl or FMOC-Cl) PPT->Derivatization RP_HPLC Reversed-Phase HPLC Separation Derivatization->RP_HPLC FLD_Detection Fluorescence Detection RP_HPLC->FLD_Detection Integration Peak Integration FLD_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: HPLC-FLD workflow for (E)-6-Amino-2-hexenoic Acid Hydrochloride.

Sample Preparation: Protein Precipitation

A simple protein precipitation is often sufficient for HPLC-FLD analysis, especially when followed by a selective derivatization step.

Protocol: Acetonitrile Protein Precipitation

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable buffer for derivatization.

Derivatization Protocols

Protocol: Dansyl Chloride Derivatization [20][21]

  • Reconstitute the dried sample extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of Dansyl Chloride solution (1.5 mg/mL in acetonitrile).

  • Vortex and incubate at 60°C for 30 minutes.

  • Add 10 µL of 10% formic acid to quench the reaction.

  • Inject an aliquot into the HPLC system.

Protocol: FMOC-Cl Derivatization [4][23]

  • Reconstitute the dried sample extract in 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 100 µL of FMOC-Cl solution (3 mg/mL in acetonitrile).

  • Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature.

  • Add 20 µL of 1-aminoadamantane (ADAM) solution (50 mM in acetone) to quench the excess FMOC-Cl.

  • Inject an aliquot into the HPLC system.

High-Performance Liquid Chromatography

The derivatized analyte is now more hydrophobic and can be readily separated on a standard reversed-phase column.

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Fluorescence Detection Dansyl: Ex: 335 nm, Em: 520 nm FMOC: Ex: 265 nm, Em: 315 nm
Method Validation

The HPLC-FLD method should also undergo a thorough validation process as outlined in section 1.6 to ensure the reliability of the generated data.

Conclusion

This guide provides two robust and reliable analytical methodologies for the quantification of (E)-6-Amino-2-hexenoic Acid Hydrochloride in biological samples. The choice between the high-sensitivity LC-MS/MS method and the more accessible HPLC-FLD method will depend on the specific requirements of the study and the instrumentation available. Both methods, when properly validated, will yield accurate and precise data crucial for advancing research and development involving this compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to successfully implement these methods in their laboratories.

References
  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

  • Pharmaffiliates. 19991-88-9| Chemical Name : (E)-6-Amino-2-hexenoic Acid Hydrochloride. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Waters. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Szabó, Z., et al. (2014). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(10), 1277–1283.
  • Clarke, W., & Zhang, Y. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. Bioanalytical method validation. Retrieved from [Link]

  • Fancello, F., et al. (2017). Determination of dansylated amino acids and biogenic amines by HPLC-FLD in Cannonau and Vermentino wines. UniCA IRIS.
  • MDPI. (2022). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Molecules, 27(23), 8338.
  • Waters. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Retrieved from [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Rabti, H. (2020, September 7). What internal standard can be used for the analysis of amino acids and organic acids by HPLC (wath ever the type of HPLC used)?.
  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Clarke, W., & Zhang, Y. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Al-Blewi, F. F., et al. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PMC.
  • Perkins, R., et al. (2025, August 10). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling.
  • Frost, J. W., & Draths, K. M. (2013). Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. U.S.
  • Karlsson, E., et al. (2018). In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid. PLoS One, 13(2), e0193503.
  • Jönsson, S., & Lindberg, C. (2005). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry.
  • Li, Y., et al. (2019). Method for determining tranexamic acid content by using amino acid analyzer.
  • Al-Salami, H., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Saudi Pharmaceutical Journal, 31(8), 101708.
  • Kuster, T. A., & Miller, R. L. (1979). Reverse Phase HPLC Analysis by Dansylation of Amino Acids in Monkey Salvia. DTIC.
  • Vignaduzzo, S. E., et al. (2014). Analytical Methods. RSC Publishing.
  • Jemal, M., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(10), 1277–1283.
  • Baccolini, C., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2298.
  • D'Urso, A., et al. (2021). Tranexamic Acid Quantification in Human Whole Blood Using Liquid Samples or Volumetric Absorptive Microsampling Devices. Taylor & Francis.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • RSC Publishing. Analytical Methods. Retrieved from [Link]

  • McHale, C., & Harmon, T. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • Chromatography Forum. (2015, November 19). Derivatization with FMOC-Cl. Retrieved from [Link]

  • FDA. Bioanalytical Method Validation. Retrieved from [Link]

  • MetaNetX. MNXM916 - 6-amino-2-oxohexanoate. Retrieved from [Link]

  • Quinta Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]

  • Shimadzu. High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of (E)-6-Amino-2-hexenoic Acid Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Peptidic Space with Unsaturated Amino Acids The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Space with Unsaturated Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] (E)-6-Amino-2-hexenoic acid, a non-proteinogenic amino acid featuring a flexible six-carbon backbone and a trans-double bond, presents a unique building block for the design of novel peptide architectures. Its hydrochloride salt form is typically used to improve solubility and handling. The presence of the unsaturated bond can introduce conformational constraints and potential for post-synthetic modifications, making it a valuable tool for medicinal chemists.

This guide provides a comprehensive overview of the application of (E)-6-Amino-2-hexenoic Acid Hydrochloride in both solid-phase and solution-phase peptide synthesis, offering detailed protocols, key considerations, and troubleshooting advice.

Physicochemical Properties of (E)-6-Amino-2-hexenoic Acid Hydrochloride

A thorough understanding of the physicochemical properties of this unique amino acid is crucial for its successful application in peptide synthesis.

PropertyValueSource
Chemical Name (E)-6-Amino-2-hexenoic Acid HydrochlorideN/A
Synonyms (2E)-6-Amino-2-hexenoic Acid HydrochlorideN/A
CAS Number 19991-88-9N/A
Molecular Formula C₆H₁₂ClNO₂N/A
Molecular Weight 165.62 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 148-153 °CN/A
Solubility Slightly soluble in DMSO, Methanol, and WaterN/A
Storage Hygroscopic, store at 2-8°C under an inert atmosphereN/A

Solid-Phase Peptide Synthesis (SPPS) with (E)-6-Amino-2-hexenoic Acid

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides, and the incorporation of (E)-6-Amino-2-hexenoic acid can be readily achieved using standard Fmoc/tBu chemistry with some key considerations.[1][2]

Workflow for SPPS Incorporation

Caption: General workflow for incorporating (E)-6-Amino-2-hexenoic Acid in SPPS.

Detailed Protocol for SPPS

1. Fmoc Protection of (E)-6-Amino-2-hexenoic Acid:

For use in Fmoc-based SPPS, the primary amine of (E)-6-Amino-2-hexenoic Acid Hydrochloride must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. While commercially available, Fmoc-(E)-6-amino-2-hexenoic acid can also be synthesized. A general procedure involves reacting the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a suitable solvent system, such as a mixture of dioxane and water, in the presence of a base like sodium bicarbonate. The product is then purified by crystallization.

2. Resin Selection and Loading of the First Amino Acid:

The choice of resin depends on the desired C-terminal functionality (e.g., amide or carboxylic acid). For a C-terminal amide, a Rink Amide resin is suitable. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is recommended. The first standard amino acid is loaded onto the resin according to established protocols.

3. Deprotection of the N-terminal Fmoc Group:

The Fmoc group of the resin-bound amino acid is removed to expose the free amine for the subsequent coupling reaction.[3][4]

  • Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

  • Procedure: Treat the resin with the deprotection solution for a specified time (e.g., 2 x 10 minutes).

  • Monitoring: The completion of the deprotection can be monitored by UV absorbance of the fulvene-piperidine adduct in the washings.[1]

4. Coupling of Fmoc-(E)-6-Amino-2-hexenoic Acid:

This is a critical step that requires careful selection of coupling reagents to ensure high efficiency.

  • Reagents:

    • Fmoc-(E)-6-Amino-2-hexenoic Acid (3-5 equivalents relative to resin loading).

    • Activating agent: A uronium-based reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) is recommended.[3]

    • Base: N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).

    • Solvent: High-purity, amine-free DMF.

  • Procedure:

    • Dissolve the Fmoc-(E)-6-Amino-2-hexenoic Acid and activating agent in DMF.

    • Add DIEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Rationale: The linear and relatively unhindered nature of (E)-6-Amino-2-hexenoic acid should allow for efficient coupling with standard reagents. However, longer coupling times or double coupling may be employed if steric hindrance from the growing peptide chain becomes a factor.

5. Washing and Capping:

After coupling, the resin should be thoroughly washed with DMF to remove excess reagents. An optional capping step with a reagent like acetic anhydride can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

6. Chain Elongation:

Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

7. Cleavage and Deprotection:

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[5]

  • Cleavage Cocktail: A standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol; 82.5:5:5:5:2.5) is generally effective. However, to minimize the risk of side reactions with the double bond, a milder cocktail containing triisopropylsilane (TIS) as a scavenger is recommended.

    • Recommended Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Procedure:

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Causality: TIS is an effective scavenger for the carbocations generated during the cleavage of acid-labile protecting groups, which helps to prevent their reaction with the double bond of the (E)-6-Amino-2-hexenoic acid residue.[6]

Solution-Phase Peptide Synthesis with (E)-6-Amino-2-hexenoic Acid

Solution-phase synthesis can be advantageous for the synthesis of short peptides or for scaling up production.[7] The principles of protecting groups and activation are similar to SPPS.

Workflow for Solution-Phase Synthesis

Caption: Key steps in solution-phase peptide synthesis.

Detailed Protocol for a Dipeptide Synthesis

This protocol describes the synthesis of a dipeptide, for example, by coupling Fmoc-Ala-OH with (E)-6-Amino-2-hexenoic acid methyl ester hydrochloride.

1. Protection of (E)-6-Amino-2-hexenoic Acid:

The carboxyl group of (E)-6-Amino-2-hexenoic acid can be protected as a methyl or ethyl ester by reacting the hydrochloride salt with the corresponding alcohol in the presence of a catalyst like thionyl chloride. The amino group remains as the hydrochloride salt.

2. Activation of the N-Protected Amino Acid:

The carboxylic acid of the N-protected amino acid (e.g., Fmoc-Ala-OH) is activated to facilitate amide bond formation.

  • Reagents:

    • Fmoc-Ala-OH (1 equivalent).

    • HBTU (1 equivalent) and HOBt (1-hydroxybenzotriazole) (1 equivalent).

    • DIEA (2 equivalents).

    • Solvent: Anhydrous DMF or DCM.

  • Procedure: Dissolve Fmoc-Ala-OH, HBTU, and HOBt in the solvent. Add DIEA and stir for 10-15 minutes at 0°C.

3. Coupling Reaction:

  • Procedure:

    • Dissolve (E)-6-Amino-2-hexenoic acid methyl ester hydrochloride in DMF and add DIEA (1 equivalent) to neutralize the hydrochloride and free the amine.

    • Add the activated Fmoc-Ala-OH solution to the (E)-6-Amino-2-hexenoic acid methyl ester solution.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

4. Work-up and Purification:

Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts. The protected dipeptide is then purified by column chromatography.

5. Deprotection:

The protecting groups (Fmoc and methyl ester) can be removed in subsequent steps. The Fmoc group is removed with 20% piperidine in DMF. The methyl ester can be saponified using a base like lithium hydroxide.

Troubleshooting

Problem Possible Cause Solution
Low coupling efficiency Steric hindrance from the growing peptide chain.Use a more powerful activating agent like HATU. Increase the coupling time or perform a double coupling.
Presence of deletion sequences Incomplete coupling or deprotection.Ensure complete deprotection by monitoring with a qualitative test (e.g., Kaiser test). Consider a capping step after coupling.
Side reactions involving the double bond Attack by carbocations during cleavage.Use a cleavage cocktail containing TIS as a scavenger. Minimize cleavage time.
Difficulty in purification Aggregation of the peptide.Use a different purification strategy, such as a different solvent system for HPLC or a different type of chromatography resin.

Characterization of Peptides Containing (E)-6-Amino-2-hexenoic Acid

The final purified peptide should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the peptide. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[8][9] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the (E)-6-Amino-2-hexenoic acid residue.[9]

Conclusion

(E)-6-Amino-2-hexenoic Acid Hydrochloride is a valuable building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its incorporation into peptide chains can be achieved through well-established solid-phase and solution-phase methodologies. Careful consideration of coupling conditions and cleavage protocols, particularly the use of appropriate scavengers, is essential to ensure the integrity of the unsaturated bond and the successful synthesis of the target peptide.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • Lokey, R. S. (2000). Conformational-restriction of peptides. University of California, Berkeley. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubMed. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Radboud Repository. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Retrieved from [Link]

  • The Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

  • MDPI. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Temple University. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

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Method

Title: A Comprehensive Preclinical Efficacy Evaluation of (E)-6-Amino-2-hexenoic Acid Hydrochloride: From Mechanistic Insights to In Vivo Validation

An Application Note from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed framework for the preclinical efficacy assessment of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework for the preclinical efficacy assessment of (E)-6-Amino-2-hexenoic Acid Hydrochloride, a novel compound with structural similarities to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). The inherent structural characteristics of this molecule suggest its potential as a modulator of the GABAergic system, with possible therapeutic applications in neurological disorders such as epilepsy and neuropathic pain. This guide is designed to provide researchers with a logical, phased approach to efficacy testing, beginning with fundamental in vitro mechanistic studies and progressing to robust in vivo disease models. We emphasize the rationale behind each experimental choice, ensuring that the generated data is not only reliable but also translatable. The protocols herein are designed as self-validating systems, incorporating necessary controls and established methodologies to ensure scientific rigor and compliance with regulatory expectations.

Introduction: The Scientific Rationale

(E)-6-Amino-2-hexenoic Acid Hydrochloride is an unsaturated amino acid. Its structural resemblance to GABA suggests it may function as a "GABA analog," a class of drugs with significant therapeutic success.[1][2] The efficacy of established GABA analogs, such as gabapentin and pregabalin, in treating epilepsy and neuropathic pain provides a strong rationale for investigating this novel compound in similar therapeutic areas.[2]

The primary inhibitory action of GABA is critical for maintaining the balance between neuronal excitation and inhibition.[3] Dysfunction in the GABAergic system is implicated in numerous neurological and psychiatric disorders.[3] Therefore, compounds that can enhance GABAergic transmission are of significant therapeutic interest. The potential mechanisms by which a GABA analog like (E)-6-Amino-2-hexenoic Acid Hydrochloride could exert its effects include:

  • Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the metabolic breakdown of GABA. Its inhibition leads to increased synaptic concentrations of GABA.[4]

  • Inhibition of GABA Transporters (GATs): These transporters are responsible for the reuptake of GABA from the synaptic cleft. Blocking GATs also increases the availability of GABA.

  • Direct Interaction with GABA Receptors: The compound could act as an agonist at GABA-A or GABA-B receptors, mimicking the action of GABA.

This guide outlines the experimental strategy to systematically investigate these possibilities and to determine the compound's therapeutic potential.

Caption: The GABAergic synapse, highlighting potential intervention points for a novel GABA analog.

A Phased Approach to Efficacy Evaluation

A structured, tiered approach is essential for the efficient and logical evaluation of a new chemical entity. This ensures that resource-intensive in vivo studies are only conducted after a clear in vitro pharmacological profile has been established. All preclinical research must adhere to Good Laboratory Practices (GLP) where applicable to ensure data integrity for potential regulatory submissions.[5]

G A Phase 1: In Vitro Characterization B Biochemical Assays (GABA-T, GAT) A->B Defines Mechanism C Receptor Binding Assays (GABA-A, GABA-B) A->C Defines Mechanism D Functional Neuronal Assays (Electrophysiology) A->D Defines Mechanism E Phase 2: In Vivo Proof-of-Concept B->E Informs 'Go/No-Go' Decision C->E Informs 'Go/No-Go' Decision D->E Informs 'Go/No-Go' Decision F Acute Toxicity & Tolerability (OECD 423) E->F Sequential Evaluation G Pharmacokinetic Profiling (Blood-Brain Barrier Penetration) F->G Sequential Evaluation H Efficacy in Acute Disease Models (e.g., PTZ-induced Seizures) G->H Sequential Evaluation I Efficacy in Chronic Disease Models (e.g., Neuropathic Pain) G->I Sequential Evaluation

Caption: Phased experimental workflow for preclinical efficacy testing.

Phase 1: In Vitro Efficacy and Mechanistic Assessment

The initial phase focuses on determining if and how (E)-6-Amino-2-hexenoic Acid Hydrochloride interacts with key components of the GABAergic system.

Protocol 3.1: GABA-Transaminase (GABA-T) Inhibition Assay
  • Rationale: To determine if the compound prevents the degradation of GABA, thereby increasing its availability. This is a common mechanism for antiepileptic drugs.[4]

  • Methodology: A fluorescence-coupled enzymatic assay is a sensitive and high-throughput method.[6]

  • Step-by-Step Protocol:

    • Enzyme Source: Obtain purified GABA-T or prepare a mitochondrial fraction from rodent brain tissue.

    • Reaction Buffer: Prepare a potassium phosphate buffer (100 mM, pH 8.0) containing pyridoxal 5'-phosphate (PLP) and α-ketoglutarate.

    • Compound Preparation: Prepare a stock solution of (E)-6-Amino-2-hexenoic Acid Hydrochloride in the appropriate vehicle (e.g., water or DMSO). Create a serial dilution series (e.g., from 1 nM to 100 µM).

    • Assay Plate Setup: In a 96-well black plate, add the reaction buffer, GABA-T enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., vigabatrin) as a positive control. Include vehicle-only wells as a negative control.

    • Initiate Reaction: Add GABA to all wells to start the enzymatic reaction. The reaction produces succinic semialdehyde and glutamate. A coupled enzyme system (e.g., using glutamate dehydrogenase) can be used to convert NADP+ to NADPH, which can be measured fluorometrically (Ex/Em ~340/460 nm).

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

    • Measurement: Read the fluorescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Radioligand Binding Assays for GABA Receptors
  • Rationale: To assess the compound's affinity for GABA-A and GABA-B receptors. This determines if the compound may act as a direct receptor agonist or antagonist.

  • Methodology: Competitive binding assays using specific radioligands for each receptor subtype.[7]

  • Step-by-Step Protocol:

    • Membrane Preparation: Prepare crude synaptic membranes from whole rat brain or specific regions like the cerebellum or cortex.[7]

    • GABA-A Receptor Assay:

      • Radioligand: [³H]-Muscimol or [³H]-GABA.

      • Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4).

      • Procedure: Incubate brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

      • Non-specific Binding: Determined in the presence of a high concentration of unlabeled GABA (1 mM).

    • GABA-B Receptor Assay:

      • Radioligand: [³H]-GABA.

      • Incubation Buffer: Tris-HCl buffer containing CaCl₂. Isoguvacine is added to block binding to GABA-A sites.[7]

      • Procedure: Similar to the GABA-A assay.

      • Non-specific Binding: Determined in the presence of a high concentration of unlabeled baclofen (100 µM).

    • Assay Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold buffer.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration and determine the IC50 value. Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki).

Phase 2: In Vivo Proof-of-Concept and Efficacy

Before proceeding to efficacy models, a preliminary assessment of the compound's safety and tolerability is mandatory. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Protocol 4.1: Acute Oral Toxicity Assessment (OECD 423)
  • Rationale: To determine the acute toxicity and to identify the dose range for subsequent efficacy studies. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[8]

  • Methodology:

    • Animal Species: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or CD-1 mice).[8]

    • Housing: House animals in standard conditions (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.[8][9]

    • Dosing: Administer the compound by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.

    • Procedure:

      • Dose a group of 3 animals at the starting dose.

      • The outcome for this group (e.g., mortality, moribundity) determines the next step: either dosing the next group at a lower or higher dose level or terminating the study.

    • Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and then daily for 14 days.[8] Record all signs of toxicity, such as changes in behavior, posture, and autonomic signs.

    • Endpoint: The primary endpoint is mortality, which allows for classification of the substance according to the Globally Harmonized System (GHS). The results will define the Maximum Tolerated Dose (MTD) and guide dose selection for efficacy studies.

Protocol 4.2: Efficacy in a Rodent Model of Epilepsy (PTZ-Induced Seizures)
  • Rationale: The pentylenetetrazole (PTZ) model is a widely used and validated screening model for identifying compounds with potential anticonvulsant activity.[10][11] PTZ is a GABA-A receptor antagonist that induces acute seizures.

  • Methodology:

    • Animals: Use male Swiss albino mice.

    • Groups:

      • Group 1: Vehicle Control (e.g., saline, i.p.)

      • Group 2: Positive Control (e.g., Diazepam, 5 mg/kg, i.p.)

      • Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o.), with doses selected based on the acute toxicity study.

    • Procedure:

      • Administer the vehicle, positive control, or test compound.

      • After a predetermined pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

      • Immediately place each mouse in an individual observation chamber.

    • Observation: Observe the animals for 30 minutes and record the following parameters:

      • Latency to the first myoclonic jerk.

      • Latency to generalized clonic-tonic seizures.

      • Duration of seizures.

      • Percentage of animals protected from mortality.

    • Statistical Analysis: Analyze latency data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). Analyze mortality data using Fisher's exact test.

Protocol 4.3: Efficacy in a Rodent Model of Neuropathic Pain (Spared Nerve Injury)
  • Rationale: To evaluate the compound's potential for treating chronic neuropathic pain, a condition where GABAergic dysfunction is implicated. The Spared Nerve Injury (SNI) model is a robust and reproducible model of peripheral neuropathy.[12][13]

  • Methodology:

    • Animals: Use male Sprague-Dawley or Wistar rats.

    • Surgical Procedure (SNI):

      • Under anesthesia, expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

      • Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

      • In sham-operated animals, the nerves are exposed but not ligated or transected.

    • Behavioral Testing:

      • Allow animals to recover for 7-14 days to allow neuropathic pain behaviors to develop.

      • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. A decrease in the threshold in the ipsilateral (injured) paw indicates allodynia.

      • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (Hargreaves test). A decrease in latency indicates hyperalgesia.

    • Drug Administration:

      • After establishing a stable baseline of pain behavior, administer the vehicle, a positive control (e.g., gabapentin, 100 mg/kg), or the test compound.

      • Measure behavioral responses at multiple time points post-dosing (e.g., 1, 2, 4, and 6 hours) to establish a time course of action.

    • Statistical Analysis: Use a two-way repeated measures ANOVA to analyze the behavioral data, with treatment and time as factors.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for interpretation and decision-making.

Table 1: In Vitro Pharmacology Summary
AssayParameter(E)-6-Amino-2-hexenoic Acid HClPositive Control
GABA-T Inhibition IC50 (µM)[Insert Value]Vigabatrin: [Value]
GABA-A Binding Ki (µM)[Insert Value]GABA: [Value]
GABA-B Binding Ki (µM)[Insert Value]Baclofen: [Value]
Table 2: Efficacy in PTZ-Induced Seizure Model
Treatment GroupDose (mg/kg)nLatency to Seizure (sec)% Protection (Mortality)
Vehicle -10[Mean ± SEM][Value]
Diazepam 510[Mean ± SEM][Value]
Test Compound 1010[Mean ± SEM][Value]
Test Compound 3010[Mean ± SEM][Value]
Test Compound 10010[Mean ± SEM][Value]
*p < 0.05 compared to Vehicle control
Table 3: Efficacy in Spared Nerve Injury (SNI) Model
Treatment GroupDose (mg/kg)Baseline Threshold (g)Post-Dose Threshold (g) at 2h% Reversal of Allodynia
Sham + Vehicle -[Mean ± SEM][Mean ± SEM]N/A
SNI + Vehicle -[Mean ± SEM][Mean ± SEM]0%
SNI + Gabapentin 100[Mean ± SEM][Mean ± SEM][Value]%
SNI + Test Cmpd 30[Mean ± SEM][Mean ± SEM][Value]%
SNI + Test Cmpd 100[Mean ± SEM][Mean ± SEM][Value]%
p < 0.05 compared to SNI + Vehicle group

Conclusion

This application note provides a comprehensive, step-by-step guide for the preclinical efficacy evaluation of (E)-6-Amino-2-hexenoic Acid Hydrochloride. By following this phased approach, researchers can efficiently characterize the compound's mechanism of action, establish its safety profile, and validate its therapeutic potential in relevant disease models. The causality-driven experimental design ensures that each step builds upon the last, leading to a robust data package suitable for informing clinical development decisions.

References

  • PubChem. (n.d.). 6-Aminohexanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-(6-Aminohexanamido)hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jakubiec, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Retrieved from [Link]

  • Patsnap. (2025). What are the preclinical assets being developed for GABAA? Patsnap Synapse. Retrieved from [Link]

  • Xie, F., et al. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Frontiers in Neurology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Retrieved from [Link]

  • Jakubiec, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Retrieved from [Link]

  • Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Yogeeswari, P., et al. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery. Retrieved from [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. Retrieved from [Link]

  • Löscher, W., & Schmidt, D. (2011). Animal models of epilepsy for the development of antiepileptogenic drugs. A critical review. Epilepsy Research. Retrieved from [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Retrieved from [Link]

  • Leon-Lopez, A., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Foods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE. Retrieved from [Link]

  • Challa, S. R. (2015). An overview of animal models for neuropathic pain. Indian Journal of Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper peptide GHK-Cu. Retrieved from [Link]

  • Jafari, M., et al. (2020). Animal Models of Epilepsy. Journal of Cellular and Molecular Anesthesia. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • Komsuoglu Celikyurt, I., et al. (2011). Gabapentin, A GABA analogue, enhances cognitive performance in mice. Neuroscience Letters. Retrieved from [Link]

  • Wieschowski, S., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PLOS Medicine. Retrieved from [Link]

  • NC3Rs. (n.d.). Rodent models of epilepsy. Retrieved from [Link]

  • Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Mitchell, P. R., & Martin, I. L. (1978). In vitro studies on GABA release. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • Enna, S. J., & Drewe, J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology. Retrieved from [Link]

  • Greentech Bioscience. (n.d.). Animal Models of Neuropathic Pain. Retrieved from [Link]

  • Miller, R. L., & Jones, C. K. (2026). Muscarinic Cholinergic Circuitry in Schizophrenia: Our Evolving Understanding. Journal of Clinical Psychopharmacology. Retrieved from [Link]

  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity. Retrieved from [Link]

  • Proclinical. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • ResearchGate. (2021). Animal Models of Epilepsy. Retrieved from [Link]

  • Al-Bayati, Z. N. H., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules. Retrieved from [Link]

  • OECD. (2017). Test Guideline 402: Acute Dermal Toxicity. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (E)-6-Amino-2-hexenoic Acid Hydrochloride

Welcome to the technical support guide for (E)-6-Amino-2-hexenoic Acid Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (E)-6-Amino-2-hexenoic Acid Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimental work. Here, we combine fundamental chemical principles with practical, field-tested methodologies to ensure you can confidently and accurately prepare your solutions.

Understanding the Molecule: Why Solubility Can Be a Challenge

(E)-6-Amino-2-hexenoic Acid Hydrochloride is a bifunctional molecule, possessing both a carboxylic acid group and an amino group, and it is supplied as a hydrochloride salt. Its solubility in aqueous solutions is critically dependent on the pH of the medium. The molecule can exist in different ionic forms: a positively charged species at low pH, a neutral zwitterion at its isoelectric point (pI), and a negatively charged species at high pH. The hydrochloride salt form generally improves water solubility compared to the free amino acid.[1] However, achieving the desired concentration in a specific buffer system can still be challenging.

The key to successfully dissolving this compound lies in understanding its acid-base chemistry and selecting the appropriate pH environment to favor the most soluble ionic species.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of (E)-6-Amino-2-hexenoic Acid Hydrochloride?

A1: (E)-6-Amino-2-hexenoic Acid Hydrochloride has the molecular formula C6H12ClNO2 and a molecular weight of approximately 165.62 g/mol .[2][3] It is typically a white to off-white solid and is known to be hygroscopic, meaning it can absorb moisture from the air.[3] Therefore, it should be stored in a cool, dry place, under an inert atmosphere if possible.[2][3] While it is slightly soluble in water, DMSO, and methanol, achieving high concentrations in aqueous buffers often requires pH adjustment.[3]

Q2: I'm having trouble dissolving (E)-6-Amino-2-hexenoic Acid Hydrochloride in my neutral phosphate buffer (pH 7.4). What is happening?

A2: At neutral pH, amino acids can exist as zwitterions, which, depending on the overall molecular structure, can have limited solubility due to strong intermolecular electrostatic interactions. For (E)-6-Amino-2-hexenoic Acid, the pKa of the carboxylic acid group is estimated to be around 2-3, and the pKa of the amino group is around 9-10. At pH 7.4, the carboxylic acid group will be deprotonated (negatively charged), and the amino group will be protonated (positively charged), forming the zwitterion. To improve solubility, you need to shift the pH of your solution away from the isoelectric point.

Q3: How does pH adjustment help in dissolving this compound?

A3: By adjusting the pH, you can control the ionization state of the amino and carboxylic acid groups.

  • Acidic Conditions (Low pH): Adding a small amount of acid (like dilute HCl) will fully protonate both the amino and carboxylic acid groups.[1][4] The molecule will carry a net positive charge, which can enhance its interaction with water molecules and improve solubility.

  • Basic Conditions (High pH): Adding a small amount of base (like dilute NaOH) will deprotonate both groups, resulting in a net negative charge, which can also increase solubility.

The choice of acidic or basic conditions will depend on the requirements of your experiment.

Q4: What is the best initial approach to dissolving (E)-6-Amino-2-hexenoic Acid Hydrochloride?

A4: The most reliable starting point is to dissolve the compound in a small amount of deionized water or a slightly acidic solution (e.g., 0.1 M HCl) before adding it to your final buffer.[1] This ensures the compound is fully dissolved before being introduced to the buffering system.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution after initial dissolution.
  • Cause: This often occurs when a concentrated stock solution is added to a buffer, causing the local pH to shift to a range where the compound is less soluble. It can also happen if the final concentration in the buffer is above its solubility limit at that specific pH and temperature.

  • Solution:

    • Prepare a more dilute stock solution.

    • Add the stock solution to the buffer slowly while stirring vigorously. This helps to maintain a uniform pH throughout the solution.

    • Adjust the pH of the final solution. After adding the compound, check the pH and adjust it back to your target pH using small aliquots of acid or base.

Issue 2: The compound will not dissolve even with pH adjustment.
  • Cause: The desired concentration may be too high for the chosen buffer system, or there may be interactions with other components in the buffer.

  • Solution:

    • Increase the volume of the solvent to work with a lower concentration.

    • Gentle heating (to 30-40°C) and sonication can help to overcome the energy barrier for dissolution. However, be cautious about the thermal stability of your compound and other reagents.

    • Consider a different buffer system. Some buffers can interact with your compound and reduce its solubility. Refer to the buffer selection table below.

Data Summary: Recommended Buffers and pH Ranges

For most biological applications, maintaining a pH between 6.0 and 8.0 is crucial.[5] The choice of buffer is critical and should be based on the desired pH of your experiment.

BufferpKa (at 25°C)Useful pH Range
MES6.105.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.486.8 - 8.2
TES7.406.8 - 8.2
Tris8.067.5 - 9.0

Data sourced from Sigma-Aldrich and Hopax Fine Chemicals.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Acidic Water
  • Weigh the Compound: Accurately weigh the required amount of (E)-6-Amino-2-hexenoic Acid Hydrochloride. For 10 mL of a 10 mM solution, you will need 16.56 mg.

  • Initial Dissolution: Add the weighed compound to a vial containing approximately 8 mL of deionized water.

  • Acidification: While stirring, add 0.1 M HCl dropwise until the solid is completely dissolved. Monitor the pH to ensure it is in the acidic range (e.g., pH 2-3).

  • Final Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with deionized water.

  • Sterilization (if required): Sterilize the solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Preparation of a 1 mM Working Solution in HEPES Buffer (pH 7.4)
  • Prepare the Buffer: Prepare a 100 mL solution of 1X HEPES buffer at the desired concentration (e.g., 25 mM) and adjust the pH to 7.4.

  • Add the Stock Solution: While stirring the HEPES buffer, slowly add 10 mL of the 10 mM stock solution of (E)-6-Amino-2-hexenoic Acid Hydrochloride (prepared as in Protocol 1).

  • pH Verification and Adjustment: After adding the stock solution, verify the pH of the final working solution. If necessary, adjust it back to 7.4 using small volumes of dilute NaOH or HCl.

  • Final Volume: Bring the final volume to 100 mL with the 1X HEPES buffer.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues.

G start Start: Dissolve Compound in Aqueous Buffer check_solubility Is the compound fully dissolved? start->check_solubility success Success: Compound Dissolved check_solubility->success Yes troubleshoot Initial Troubleshooting check_solubility->troubleshoot No add_water add_water troubleshoot->add_water Try adding more solvent check_solubility_2 Is it dissolved now? add_water->check_solubility_2 Re-evaluate check_solubility_2->success Yes ph_adjust Adjust pH check_solubility_2->ph_adjust No acidic acidic ph_adjust->acidic Try acidic pH (e.g., pH 2-3 with HCl) basic basic ph_adjust->basic Try basic pH (e.g., pH 9-10 with NaOH) check_solubility_3 Is it dissolved now? acidic->check_solubility_3 Re-evaluate basic->check_solubility_3 Re-evaluate check_solubility_3->success Yes advanced_methods Advanced Troubleshooting check_solubility_3->advanced_methods No sonicate sonicate advanced_methods->sonicate Apply gentle heating and/or sonication check_solubility_4 Is it dissolved now? sonicate->check_solubility_4 Re-evaluate check_solubility_4->success Yes change_buffer Consider a different buffer system or co-solvent check_solubility_4->change_buffer No

Caption: Troubleshooting workflow for dissolving (E)-6-Amino-2-hexenoic Acid Hydrochloride.

Understanding the Henderson-Hasselbalch Equation in Practice

The Henderson-Hasselbalch equation is a fundamental tool for preparing buffer solutions and understanding how the addition of an acidic or basic compound will affect the pH.[7][8][9]

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the final pH of the buffer.

  • pKa is the acid dissociation constant of the buffer.

  • [A⁻] is the molar concentration of the conjugate base.

  • [HA] is the molar concentration of the weak acid.

When you add (E)-6-Amino-2-hexenoic Acid Hydrochloride to your buffer, you are introducing an additional acidic species, which will slightly lower the pH. The equation helps in calculating the necessary adjustments to return to the target pH.

G cluster_0 Henderson-Hasselbalch Equation pKa pKa of Buffer pH Resulting pH pKa->pH + log() ratio [A⁻]/[HA] Ratio ratio->pH

Caption: Relationship of components in the Henderson-Hasselbalch equation.

References

  • Pharmaffiliates. (E)-6-Amino-2-hexenoic Acid Hydrochloride. [Link]

  • ResearchGate. How can I dissolve free amino acids?. [Link]

  • Study.com. Using the Henderson-Hasselbalch Equation for a Buffer. [Link]

  • PubMed. Buffered hydrochloric acid: a modern method of treating metabolic alkalosis. [Link]

  • Carl ROTH. Biological Buffers. [Link]

  • Chemistry LibreTexts. Calculating pH of Buffer Solutions- Henderson-Hasselbalch equation. [Link]

  • Cheméo. Chemical Properties of 6-Aminohexanoic acid. [Link]

  • Ingenta Connect. Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. [Link]

  • PubChem. 6-Amino-2-oxohexanoic acid. [Link]

  • chemteam.info. Buffers and the Henderson-Hasselbalch Equation: Fifteen Examples. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • PubChem. 2-Amino-6-guanidinohexanoic acid hydrochloride. [Link]

  • Khan Academy. Henderson–Hasselbalch equation. [Link]

  • ResearchGate. How to prepare and store Amino acid stock solution?. [Link]

  • NIST/TRC Web Thermo Tables (WTT). 6-aminohexanoic acid, .epsilon.-lactam. [Link]

  • PubChem. 6-(6-Aminohexanamido)hexanoic acid. [Link]

  • Hopax Fine Chemicals. Choosing the Right Buffer by pH and pKa. [Link]

  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]

  • ULM. Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

  • Calbiochem. Buffers. [Link]

  • PubChem. (2S)-6-amino-2-(pentanoylamino)hexanoic acid. [Link]

Sources

Optimization

troubleshooting (E)-6-Amino-2-hexenoic Acid Hydrochloride instability in experiments

Technical Support Center: (E)-6-Amino-2-hexenoic Acid Hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for (E)-6-Amino-2-hexenoic Acid Hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (E)-6-Amino-2-hexenoic Acid Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (E)-6-Amino-2-hexenoic Acid Hydrochloride (CAS 19991-88-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of this compound in your experiments. As a specialized chemical, understanding its inherent properties is crucial for maintaining its stability and achieving reproducible results.

Chemical Profile & Inherent Instabilities

(E)-6-Amino-2-hexenoic Acid Hydrochloride is an unsaturated amino acid derivative. Its structure contains several functional groups that can influence its stability and reactivity:

  • α,β-Unsaturated Carbonyl System: The double bond between carbons 2 and 3 is conjugated with the carboxylic acid. This system is susceptible to nucleophilic addition (Michael addition), polymerization, and isomerization from the trans (E) to the cis (Z) form, which can alter its biological activity.

  • Primary Amine: The terminal amino group is basic and can be protonated. Its nucleophilicity makes it reactive and sensitive to pH changes.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions and improves the stability of the amino group by protonating it. However, this also makes the compound hygroscopic.[1]

Understanding these structural features is the first step in troubleshooting experimental issues. The primary challenges encountered are often related to solubility, pH, and exposure to environmental factors like air, light, and heat.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving (E)-6-Amino-2-hexenoic Acid Hydrochloride?

A1: As a hydrochloride salt, the compound has slight solubility in water.[1] For biological experiments, starting with a sterile aqueous buffer (e.g., PBS) at a slightly acidic to neutral pH is recommended. For higher concentrations, slight solubility is also reported in DMSO and Methanol.[1] Always prepare solutions fresh. If using an organic solvent for a stock solution, ensure it is anhydrous, as residual water can affect stability.

Q2: How should I store the solid compound and its solutions?

A2: Proper storage is critical. Vendor recommendations include storing the solid, hygroscopic compound in a refrigerator under an inert atmosphere.[1][2]

FormStorage ConditionRationale
Solid Powder 2-8°C, in a desiccator, under inert gas (e.g., Argon or Nitrogen).[2]Protects against moisture absorption (hygroscopic nature) and potential oxidation.[1]
Aqueous Solutions Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term, aliquot and freeze at -20°C or -80°C.[3]Minimizes degradation in solution. Avoid repeated freeze-thaw cycles.[4]
Organic Stock Solutions (e.g., DMSO) Store in small, tightly sealed aliquots at -20°C or -80°C.Prevents degradation and minimizes water absorption by the solvent.

Q3: Is the compound sensitive to pH?

A3: Yes. The protonated amino group and the carboxylic acid make it pH-sensitive. In basic conditions (pH > 8), the free amine is deprotonated, increasing its nucleophilicity and susceptibility to degradation reactions. In strongly acidic conditions, the double bond may be compromised. It is best to work in a buffered solution within a pH range of 4 to 7.5.[5]

Q4: Can I expect degradation of this compound under normal experimental conditions?

A4: Yes, some level of degradation is possible, especially over time in solution. The α,β-unsaturated system is inherently reactive.[6] Degradation can be accelerated by heat, light, oxygen, and inappropriate pH.[7] It is crucial to run appropriate controls in all experiments to account for any loss of activity due to instability.

Systematic Troubleshooting Guide

This section addresses common problems encountered during experiments, their probable causes, and validated solutions. A systematic approach to troubleshooting involves identifying the problem, listing possible causes, and methodically testing solutions.[8]

Problem 1: Inconsistent or Lower-Than-Expected Biological Activity
  • Potential Cause 1: Compound Degradation. The most common reason for activity loss is the chemical degradation of the compound.

    • Solution:

      • Verify Integrity: Before use, and especially if results are inconsistent, verify the compound's identity and purity using analytical methods like HPLC, LC-MS, or NMR.[7][9]

      • Follow Strict Storage Protocols: Ensure both solid and solution forms are stored as recommended in the table above.

      • Prepare Fresh Solutions: Always prepare solutions immediately before use from the solid material.

      • Use an Inert Atmosphere: When preparing solutions, particularly for long-term storage or sensitive assays, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.[10]

  • Potential Cause 2: Isomerization. The active (E)-isomer may convert to the less active or inactive (Z)-isomer, especially when exposed to light or heat.

    • Solution:

      • Protect from Light: Store the compound in amber vials and minimize exposure to ambient light during experimental procedures.

      • Avoid High Temperatures: Do not heat solutions unless absolutely necessary. If required, use the lowest effective temperature for the shortest duration. Thermal degradation is a significant risk for many small molecules.[11]

Problem 2: Poor Solubility or Precipitation in Media/Buffer
  • Potential Cause 1: Incorrect pH. The compound's solubility is pH-dependent. If the pH of your buffer or cell culture medium is too high, the free amine form may be less soluble than the hydrochloride salt, leading to precipitation.

    • Solution:

      • Check and Adjust pH: Ensure the pH of your final solution is slightly acidic to neutral.

      • Prepare a Concentrated Stock: First, dissolve the compound in a small amount of a suitable solvent (like slightly acidic water or DMSO) before diluting it into the final buffer or medium. This prevents localized high concentrations that can cause precipitation.

  • Potential Cause 2: Salt Concentration. High salt concentrations in some buffers can decrease the solubility of organic molecules (the "salting-out" effect).

    • Solution:

      • Test Solubility: Perform a small-scale solubility test in your specific buffer before preparing a large batch.

      • Modify Buffer: If possible, use a buffer with a lower salt concentration that is still compatible with your experimental system.

Problem 3: Appearance of New Peaks in Analytical Data (HPLC, LC-MS)
  • Potential Cause: Chemical Degradation. The appearance of new peaks is a clear sign of degradation. The nature of the peaks can suggest the degradation pathway.

    • Solution:

      • Characterize Degradants: If possible, use mass spectrometry (MS) to get molecular weights of the new peaks.[12] This can help identify potential degradation products such as isomers, oxidation products, or adducts from reaction with buffer components.

      • Perform a Forced Degradation Study: To understand the compound's liabilities, a forced degradation study can be invaluable. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) and analyzing the outcome.[7] This proactive approach helps predict and prevent issues in future experiments.

Below is a diagram illustrating potential degradation pathways.

G cluster_main Potential Degradation Pathways main (E)-6-Amino-2-hexenoic Acid (Active Compound) iso (Z)-Isomer (Altered Activity) main->iso Light, Heat oxidized Oxidation Product (e.g., Epoxide, Aldehyde) main->oxidized Air (O2) polymer Polymer/Oligomer main->polymer Heat, Base adduct Michael Adduct (Reaction with Buffer Nucleophiles) main->adduct Nucleophiles (e.g., Tris, Thiols)

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Allow the vial of (E)-6-Amino-2-hexenoic Acid Hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the required volume of sterile, purified water or a slightly acidic buffer (e.g., pH 5-6) to achieve the target concentration.

  • Vortex gently until the solid is completely dissolved. If solubility is an issue, gentle warming (not exceeding 37°C) or brief sonication can be attempted.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Use the solution immediately. If necessary, store as recommended in the FAQ section.

Protocol 2: Systematic Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing instability issues.

G cluster_workflow Troubleshooting Workflow start Experiment Fails (e.g., No Activity, Poor Data) check_compound Verify Compound Integrity (HPLC, LC-MS) start->check_compound is_degraded Is Compound Degraded? check_compound->is_degraded review_storage Review Storage & Handling - Temperature? - Light/Air Exposure? is_degraded->review_storage Yes check_assay Investigate Assay Conditions (pH, Buffer, Temp) is_degraded->check_assay No review_prep Review Solution Prep - Freshly Made? - Correct Solvent/pH? review_storage->review_prep fix_storage Implement Strict Storage Protocols review_prep->fix_storage fix_prep Optimize Solution Preparation Protocol review_prep->fix_prep rerun Re-run Experiment fix_storage->rerun fix_prep->rerun check_assay->rerun

Caption: A step-by-step workflow for troubleshooting experiments.

By following these guidelines, researchers can minimize the impact of compound instability, leading to more reliable and reproducible experimental outcomes. For further assistance, please consult the references below or contact your chemical supplier's technical service department.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 564, 6-Aminohexanoic acid. Retrieved from [Link]

  • The Good Scents Company (n.d.). (E)-2-hexenoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19977768, (E)-6-aminohex-2-enoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 895, 6-(6-Aminohexanamido)hexanoic acid. Retrieved from [Link]

  • AAPPTEC (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Separation Science (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Biology LibreTexts (2021). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Reddit (2024). Amino acid solution storage – please help. Retrieved from [Link]

  • Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • EIE Instruments (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]

  • Pharmaffiliates (n.d.). (E)-6-Amino-2-hexenoic Acid Hydrochloride. Retrieved from [Link]

  • SlidePlayer (n.d.). Amino acids degradation and synthesis. Retrieved from [Link]

  • ResearchGate (2011). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • ResearchGate (2016). How to prepare and store Amino acid stock solution? Retrieved from [Link]

  • ResearchGate (n.d.). Pathways of the peroxisomal degradation of unsaturated fatty acids. Retrieved from [Link]

  • ACS Publications (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • Google Patents (n.d.). Method for storing glycine or an aqueous solution of its metallic salt.
  • Royal Society of Chemistry (2021). Troubleshooting unstable molecules in chemical space. Retrieved from [Link]

  • IJRPR (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • ResearchGate (2014). Why is my HPLC solvent flow unstable? Retrieved from [Link]

  • ACS Publications (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]

  • University of California, Davis (n.d.). Amino Acid Degradation. Retrieved from [Link]

  • ChemSynthesis (n.d.). (2E)-6-(dimethylamino)-6-oxo-2-hexenoic acid. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Retrieved from [Link]

Sources

Troubleshooting

minimizing off-target effects of (E)-6-Amino-2-hexenoic Acid Hydrochloride

Last Updated: 2026-01-24 Introduction: Navigating the Nuances of a Lysine Analogue (E)-6-Amino-2-hexenoic Acid Hydrochloride is a synthetic derivative of 6-aminohexanoic acid, which itself is an analogue of the amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-24

Introduction: Navigating the Nuances of a Lysine Analogue

(E)-6-Amino-2-hexenoic Acid Hydrochloride is a synthetic derivative of 6-aminohexanoic acid, which itself is an analogue of the amino acid lysine.[1][2] While literature on this specific unsaturated derivative is limited, its structural similarity to well-characterized lysine analogues like aminocaproic acid suggests its primary mechanism of action likely involves competitive inhibition of enzymes that possess lysine-binding sites.[1][3] A primary example of such a target class is the fibrinolytic system, where aminocaproic acid inhibits plasminogen activators, preventing the degradation of fibrin clots.[3][4]

However, the introduction of a trans double bond at the 2-position and its delivery as a hydrochloride salt can alter its chemical properties, potentially leading to unforeseen interactions. This guide is designed to provide researchers with a comprehensive framework for proactively minimizing and troubleshooting potential off-target effects, ensuring the generation of reliable and reproducible data.

This document is structured as a dynamic technical support center. It begins with foundational FAQs, progresses to in-depth troubleshooting guides for common experimental problems, and provides detailed, validated protocols for critical validation assays.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the nature of off-target effects and the specific considerations for (E)-6-Amino-2-hexenoic Acid Hydrochloride.

Q1: What are "off-target" effects, and why are they a critical concern for my research?

Q2: Based on its structure, what are the likely off-target liabilities of (E)-6-Amino-2-hexenoic Acid Hydrochloride?

A2: The structure suggests several potential off-target liabilities:

  • Lysine-Binding Proteins: As a lysine analogue, the compound could interact with any protein that has a binding pocket for lysine.[1][3] This includes a wide range of enzymes such as kinases, methyltransferases, and deacetylases, beyond the fibrinolytic system.

  • GABA Receptor Modulation: 6-aminohexanoic acid has structural similarities to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Therefore, off-target effects on GABA receptors or transporters are plausible, particularly in neuronal models.

  • Reactivity of the α,β-Unsaturated System: The trans-2-enoic acid moiety introduces an electrophilic center. While less reactive than a corresponding aldehyde or ketone, it could potentially undergo Michael addition with nucleophilic residues (like cysteine) on proteins, leading to covalent off-target binding. This is a known liability for some drug classes.[7]

Q3: What is the single most important first step to minimize off-target effects?

A3: The most critical initial step is to perform a careful dose-response curve for your primary functional assay. A potent, sigmoidal curve with a clear upper and lower plateau is indicative of specific, saturable binding to a primary target. Conversely, a shallow or linear dose-response suggests non-specific activity or binding to multiple targets with varying affinities.[6] It is recommended to use the lowest effective concentration that produces the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.[6]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you may encounter in the lab, providing a logical workflow for diagnosis and resolution.

Issue 1: "My phenotypic results are inconsistent across different cell lines or experimental repeats."

This is a classic indicator of cell-type-specific off-target effects or issues with compound stability and handling.

Troubleshooting Workflow: Inconsistent Results

A Problem: Inconsistent Phenotype B Step 1: Verify Compound Integrity & Handling A->B Start Here C Step 2: Perform Dose-Response & Cytotoxicity Assays B->C Is compound stable & soluble? See Sigma-Aldrich Best Practices [9] D Step 3: Assess Target Expression Levels C->D Is there a clear therapeutic window? (IC50 vs. CC50) E Step 4: Implement Orthogonal Controls D->E Do all cell lines express the target? (Western Blot / qPCR) F Resolution: Data is now reproducible E->F Does a structurally different inhibitor or genetic knockdown replicate the phenotype?

Caption: Decision tree for troubleshooting inconsistent results.

  • Step 1: Verify Compound Integrity & Handling:

    • Causality: Small molecules can degrade, precipitate, or be subject to freeze-thaw instability. Inaccurate concentration is a common source of variability.[8]

    • Action: Always use freshly prepared solutions from a validated stock. Confirm the solubility of the compound in your specific cell culture medium; precipitation will lead to a lower effective concentration.[8] Ensure proper storage as recommended by the supplier (e.g., hygroscopic, refrigerated).

  • Step 2: Determine Therapeutic Window:

    • Causality: If the concentration required to see a phenotype is close to the concentration that causes cell death, the observed effect may be a non-specific consequence of toxicity.

    • Action: Simultaneously perform your primary functional assay and a cytotoxicity assay (e.g., MTS, LDH release) across a wide range of concentrations. This will determine the on-target potency (IC50) versus the cytotoxic concentration (CC50). A large window between these two values is essential.

  • Step 3: Assess Target Expression:

    • Causality: If your cell lines have different endogenous expression levels of the primary target, their response to the inhibitor will naturally vary.

    • Action: Use Western Blot or qPCR to quantify the expression level of the putative target protein in all cell lines being used. Correlate target expression with inhibitor sensitivity.

  • Step 4: Use Orthogonal Controls:

    • Causality: The most rigorous way to confirm an on-target effect is to replicate the phenotype using a method that does not involve the compound .

    • Action:

      • Genetic Knockdown: Use siRNA or shRNA to reduce the expression of the target protein.[9] If this phenocopies the effect of (E)-6-Amino-2-hexenoic Acid Hydrochloride, it strongly supports an on-target mechanism.

      • Structurally Unrelated Inhibitor: If available, use an inhibitor of the same target that has a completely different chemical scaffold. If both compounds produce the same result, it is less likely that a shared off-target is responsible.

Issue 2: "I'm observing unexpected toxicity at concentrations where my target should be specifically inhibited."

This suggests either a potent off-target effect leading to cell death or non-specific chemical reactivity.

Troubleshooting Workflow: Unexpected Toxicity

A Problem: Unexpected Toxicity B Step 1: Confirm On-Target Engagement in Cells A->B Start Here C Step 2: Profile Against Known Toxicity Panels B->C Does the compound engage the target at non-toxic doses? (e.g., CETSA, Protocol 2) D Step 3: Use a 'Rescue' Experiment C->D Does it hit common off-targets? (e.g., Kinase panel, CYP panel) E Resolution: Mechanism of toxicity identified D->E Can the toxic phenotype be reversed by adding back the product of the target enzyme?

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (E)-6-Amino-2-hexenoic Acid Hydrochloride

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for verifying the purity of (E)-6-Amino-2-hexenoic Acid Hydrochloride, a molecule of interest in various research and development applications. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity analysis begins with an understanding of the synthetic route, as this informs the potential impurities that may be present in the final product. While various methods exist for the synthesis of unsaturated amino acids, a common approach involves the reduction of an α-hydroxyimino ester.[1] A plausible synthetic pathway for (E)-6-Amino-2-hexenoic Acid Hydrochloride is outlined below.

A plausible synthesis could start from a suitable precursor which is then converted to an α-hydroxyimino ester. Subsequent reduction, often with agents like aluminum amalgam, yields the amino acid ester.[1] Finally, hydrolysis of the ester and salt formation with hydrochloric acid would afford the target compound.

This multi-step synthesis introduces several potential impurities that must be monitored in the final product:

  • Starting Materials: Unreacted precursors from the initial stages of the synthesis.

  • Reagents and Byproducts: Residual reagents from each step, such as the reducing agent or components from the hydrolysis and salt formation steps.

  • Isomeric Impurities: The synthesis may not be perfectly stereoselective, potentially leading to the formation of the (Z)-isomer.

  • Side-Reaction Products: For instance, acid-induced lactonization of similar unsaturated amino acids has been reported, which could lead to the formation of cyclic byproducts.[1]

  • Saturated Analogue: Over-reduction during the synthesis could lead to the formation of 6-Aminohexanoic Acid Hydrochloride.

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system for purity assessment.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] A[Synthesized (E)-6-Amino-2-hexenoic Acid HCl] --> B{Purity Analysis}; B --> C[Chromatographic Methods]; B --> D[Spectroscopic Methods]; C --> E[HPLC-UV/MS]; D --> F[NMR Spectroscopy]; D --> G[Mass Spectrometry]; subgraph "Purity Confirmation" E; F; G; end } A logical workflow for the comprehensive purity analysis of (E)-6-Amino-2-hexenoic Acid Hydrochloride.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying the target compound from its potential impurities.[2] For a polar molecule like an amino acid hydrochloride, several HPLC methodologies can be employed.

Comparison of HPLC Methods
Method Principle Advantages Disadvantages Best Suited For
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.High resolution, readily available columns and solvents.Poor retention of very polar analytes without derivatization or ion-pairing agents.General purity screening, analysis of derivatized amino acids.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.Excellent retention of polar compounds without derivatization.[3]Can be sensitive to mobile phase composition and water content.Direct analysis of the polar (E)-6-Amino-2-hexenoic Acid Hydrochloride.
Ion-Exchange Chromatography (IEX) Separation based on the charge of the analyte and its interaction with a charged stationary phase.Highly effective for separating charged molecules like amino acids.Can be sensitive to buffer pH and ionic strength.High-resolution separation of the target compound from other charged impurities.
Experimental Data: A Comparative Look

Table 1: Representative HPLC Data for Amino Acid Analysis

Analyte HPLC Method Retention Time (min) Purity (%) Potential Impurity & Retention Time (min)
6-Aminohexanoic AcidRP-HPLC with derivatization15.2>99.5Caprolactam (precursor): 8.5
(E)-6-Amino-2-hexenoic Acid HCl (Expected)HILIC~10-12Target: >99.0(Z)-isomer: ~11-13
(E)-6-Amino-2-hexenoic Acid HCl (Expected)IEX~18-20Target: >99.0Saturated analogue: ~16-18

Rationale for Method Selection: For routine purity checks, a HILIC method is often preferred for its ability to retain the polar target compound without the need for derivatization, simplifying sample preparation. For more in-depth analysis and separation of closely related ionic impurities, an ion-exchange method would be superior.

Detailed Experimental Protocol: HILIC-UV/MS Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Mass spectrometer (e.g., single quadrupole or TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., silica-based with a polar bonded phase), 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: 210 nm.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ion Source: ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized (E)-6-Amino-2-hexenoic Acid Hydrochloride.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 10 µg/mL with the same solvent mixture.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it a critical tool for confirming the identity of the synthesized compound and identifying structurally related impurities.

Interpreting the Spectra: What to Look For

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For (E)-6-Amino-2-hexenoic Acid Hydrochloride, key signals to look for include:

  • Olefinic Protons: Two protons on the carbon-carbon double bond, exhibiting a large coupling constant (typically >15 Hz) characteristic of a trans configuration.

  • Aliphatic Protons: Signals corresponding to the methylene groups in the hexanoic acid chain.

  • Amine Protons: A broad signal for the -NH₃⁺ group.

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. Key resonances to identify are:

  • Carbonyl Carbon: A signal in the range of 170-185 ppm.[4]

  • Olefinic Carbons: Two signals for the carbons of the C=C double bond.

  • Aliphatic Carbons: Signals for the methylene carbons.

Table 2: Expected NMR Chemical Shifts (in ppm) for (E)-6-Amino-2-hexenoic Acid and its Saturated Analogue

Position (E)-6-Amino-2-hexenoic Acid (Expected) 6-Aminohexanoic Acid (Reference Data)
¹H NMR
H-2~5.8 (d)2.20 (t)
H-3~6.9 (dt)1.49 (quint)
H-4~2.2 (q)1.35 (quint)
H-5~1.8 (sext)1.63 (quint)
H-6~3.0 (t)2.91 (t)
-NH₃⁺~8.0 (br s)~7.8 (br s)
¹³C NMR
C-1 (COOH)~175~181.5
C-2~122~35.8
C-3~145~25.9
C-4~32~24.2
C-5~28~30.8
C-6~40~39.6

Note: Expected shifts for the target compound are estimated based on known values for α,β-unsaturated carboxylic acids and amino acids. Reference data for 6-Aminohexanoic Acid is for the free amino acid.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • NMR spectrometer with a proton frequency of at least 400 MHz.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amino acid hydrochlorides to allow for the exchange of the acidic amine and carboxylic acid protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is particularly useful for confirming the overall carbon skeleton.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragmentation pattern, which can be used to confirm its identity and detect impurities.[5]

dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"] subgraph "Mass Spectrometry Analysis" A["(E)-6-Amino-2-hexenoic Acid"] -- ESI+ --> B["[M+H]⁺"]; B -- "Fragmentation" --> C["Loss of H₂O"]; B -- "Fragmentation" --> D["Loss of COOH"]; B -- "Fragmentation" --> E["Other characteristic fragments"]; end } Expected fragmentation pathway of (E)-6-Amino-2-hexenoic Acid in ESI+ Mass Spectrometry.

Expected Mass Spectra

For (E)-6-Amino-2-hexenoic Acid Hydrochloride (Molecular Formula: C₆H₁₂ClNO₂, Molecular Weight: 165.62 g/mol ), in positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ of the free base at m/z 130.08.

Table 3: Expected m/z Values for the Target Compound and Potential Impurities

Compound Molecular Formula Expected [M+H]⁺ (m/z)
(E)-6-Amino-2-hexenoic AcidC₆H₁₁NO₂130.08
6-Aminohexanoic AcidC₆H₁₃NO₂132.10
(Z)-6-Amino-2-hexenoic AcidC₆H₁₁NO₂130.08
Lactam byproductC₆H₉NO112.07

Rationale for Technique Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids.[5] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is highly recommended to obtain accurate mass measurements, which can help in confirming the elemental composition of the parent ion and its fragments.

Detailed Experimental Protocol: LC-MS (ESI-TOF)
  • Instrumentation:

    • Couple the HPLC system described previously to a TOF or Orbitrap mass spectrometer.

  • Ionization Source Parameters (Positive ESI):

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

  • MS Acquisition:

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 130.08) to observe characteristic fragment ions.

Comparing with an Alternative: The Saturated Analogue

A valuable comparison can be made with the well-characterized saturated analogue, 6-Aminohexanoic Acid.

Table 4: Performance Comparison: (E)-6-Amino-2-hexenoic Acid Hydrochloride vs. 6-Aminohexanoic Acid

Analytical Parameter (E)-6-Amino-2-hexenoic Acid Hydrochloride 6-Aminohexanoic Acid Key Differentiator
HPLC Retention (HILIC) Less retainedMore retainedThe double bond reduces polarity, leading to earlier elution in HILIC.
¹H NMR (Olefinic Region) Signals present (~5.5-7.0 ppm)No signals in this regionThe presence of olefinic protons is a clear indicator of the unsaturated compound.
¹³C NMR (Olefinic Region) Signals present (~120-150 ppm)No signals in this regionThe presence of sp² carbons confirms the double bond.
Mass Spectrum ([M+H]⁺) m/z 130.08m/z 132.10A 2 Da mass difference clearly distinguishes the two compounds.

Conclusion: A Self-Validating Approach to Purity Confirmation

By employing a combination of HPLC, NMR, and MS, a self-validating system for the purity confirmation of synthesized (E)-6-Amino-2-hexenoic Acid Hydrochloride is established. HPLC provides quantitative information on the purity and presence of impurities, while NMR and MS provide definitive structural confirmation. This multi-faceted approach ensures the highest level of confidence in the identity and purity of the synthesized material, which is paramount for its application in research and development.

References

  • Drinkwater, D. J., & Smith, P. W. G. (1971). Synthesis of Unsaturated α-Amino-acids. Journal of the Chemical Society C: Organic, 1305-1308. [Link]

  • Rohmah, M., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Journal of Food Science & Technology, 57(11), 6945-6956. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(22), 4747-4762. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for (E)-6-Amino-2-hexenoic Acid Hydrochloride

Introduction (E)-6-Amino-2-hexenoic Acid Hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that directly impact the saf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-6-Amino-2-hexenoic Acid Hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control. This guide provides a comprehensive overview of the validation of an analytical method for (E)-6-Amino-2-hexenoic Acid Hydrochloride, with a comparative analysis of different analytical techniques. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][5] This guide will walk researchers, scientists, and drug development professionals through the critical validation parameters, providing both the "how" and the "why" behind each experimental choice.

Regulatory Framework: The Foundation of Method Validation

The validation of analytical procedures is a regulatory requirement governed by international guidelines. The most prominent of these is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which has been recently updated to Q2(R2).[2][6][7] This guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a comprehensive framework for validation.[3][8][9]

The core validation characteristics outlined in ICH Q2(R1) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for the analysis of (E)-6-Amino-2-hexenoic Acid Hydrochloride. The choice of method depends on factors such as the intended purpose, the nature of the sample, and the required sensitivity.

Analytical Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance.Robust, cost-effective, widely available.Requires a chromophore in the analyte; may require derivatization for compounds with poor UV absorbance.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) Similar to HPLC but with smaller particles for higher resolution and speed. MS provides mass-to-charge ratio information.High sensitivity, high specificity, provides structural information.Higher cost of instrumentation and maintenance.
Gas Chromatography with Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like amino acids.
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of HPLC for highly polar compounds.Good retention of polar analytes without derivatization.[10]Can have longer equilibration times.

For (E)-6-Amino-2-hexenoic Acid Hydrochloride, which is a polar molecule, HPLC-UV after derivatization or HILIC-UV would be suitable choices.[10][11] UPLC-MS offers higher sensitivity and specificity but at a greater cost. This guide will focus on the validation of a reverse-phase HPLC-UV method, a workhorse in many pharmaceutical laboratories.

Validation of a Reverse-Phase HPLC-UV Method: A Case Study

This section details the validation of a hypothetical, yet realistic, RP-HPLC-UV method for the quantification of (E)-6-Amino-2-hexenoic Acid Hydrochloride.

System Suitability

Before commencing validation, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Experimental Protocol:

  • Prepare a standard solution of (E)-6-Amino-2-hexenoic Acid Hydrochloride.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the analyte peak.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity and Forced Degradation Studies

Specificity is demonstrated by showing that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, and matrix components. Forced degradation studies are a critical part of establishing specificity and the stability-indicating nature of the method.[12][13][14]

Experimental Protocol (Forced Degradation):

  • Subject the analyte to stress conditions as per ICH Q1A(R2) guidelines: acidic (e.g., 0.1 N HCl at 60°C), basic (e.g., 0.1 N NaOH at 60°C), oxidative (e.g., 3% H₂O₂ at room temperature), thermal (e.g., 80°C), and photolytic (e.g., exposure to UV and visible light).[12][13]

  • Analyze the stressed samples by the HPLC-UV method.

  • Evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Acceptance Criteria:

  • The method should be able to separate the analyte peak from all degradation products and any known impurities.

  • The peak purity angle should be less than the peak purity threshold, indicating the analyte peak is pure.

Diagram: Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis Analysis HPLC-UV Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Evaluate Specificity & Stability-Indicating Properties Analysis->Results

Caption: Workflow for forced degradation studies.

Linearity and Range

Linearity is established to demonstrate a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this relationship holds true.[1][4]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of (E)-6-Amino-2-hexenoic Acid Hydrochloride covering the expected range (e.g., 80% to 120% of the nominal concentration for an assay).[1]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy (Trueness)

Accuracy is determined by applying the method to samples with known concentrations of the analyte and comparing the measured value to the true value.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%) by spiking a placebo matrix with known amounts of the analyte.

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol (Repeatability):

  • Prepare six replicate samples at 100% of the test concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the RSD of the results.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol:

  • Determine the slope of the linearity curve.

  • Determine the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the response of blank injections.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

Experimental Protocol:

  • Vary parameters such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters and the assay result.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

  • The assay results should not be significantly affected by the variations.

Comparative Performance Data

The following table summarizes the hypothetical validation results for the RP-HPLC-UV method and provides a comparison with the expected performance of a UPLC-MS method.

Validation Parameter RP-HPLC-UV Method Expected UPLC-MS Performance ICH Q2(R1) Guideline
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Varies with concentration
Precision (RSD%) ≤ 2.0%≤ 1.0%Varies with concentration
LOD ~1 µg/mL< 0.1 µg/mLNot always required for assay
LOQ ~3 µg/mL< 0.3 µg/mLMust be determined with accuracy and precision
Specificity Demonstrated by peak purity and resolutionHigh specificity due to mass detectionMust be demonstrated
Robustness PassedPassedMust be demonstrated

Diagram: Analytical Method Selection

Method_Selection Start Start: Need to Quantify Analyte Sensitivity High Sensitivity Required? Start->Sensitivity Structural Structural Confirmation Needed? Sensitivity->Structural Yes Volatile Is the Analyte Volatile? Sensitivity->Volatile No UPLC_MS Use UPLC-MS Structural->UPLC_MS Yes HPLC_UV Use HPLC-UV Structural->HPLC_UV No Volatile->HPLC_UV No GC_MS Consider GC-MS Volatile->GC_MS Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence that the method is fit for its intended purpose. This guide has provided a detailed framework for the validation of an HPLC-UV method for (E)-6-Amino-2-hexenoic Acid Hydrochloride, grounded in the principles of the ICH Q2(R1) guideline. The comparative overview of different analytical techniques highlights the importance of selecting the appropriate method based on the specific requirements of the analysis. By following a structured and scientifically sound validation approach, researchers can ensure the generation of high-quality, reliable, and regulatory-compliant data, which is paramount in the development and manufacturing of safe and effective pharmaceuticals.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Pharmaffiliates. (E)-6-Amino-2-hexenoic Acid Hydrochloride. [Link]

  • AMSbiopharma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • ResearchGate. (2025). Validation of an HPLC method for the determination of amino acids in feed. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • PubChem. (E)-6-aminohex-2-enoic acid. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2017). Analysis of amino acids by high performance liquid chromatography. [Link]

  • FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • International Food Research Journal. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • The Good Scents Company. (E)-2-hexenoic acid. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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Safety & Regulatory Compliance

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